EZM0414
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29)/t16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNLXEBQMQHFNK-SJORKVTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411748-50-8 | |
| Record name | N-((1R,3S)-3-(4-Acetylpiperazin-1-yl)cyclohexyl)-4-fluoro-7-methyl-1H-indole-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2411748508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EZM-0414 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCY37T9RXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
EZM0414: A Targeted Approach to Multiple Myeloma Through SETD2 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EZM0414 is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical development of this compound as a potential therapeutic agent for relapsed or refractory multiple myeloma (MM). The rationale for targeting SETD2 is particularly strong in a high-risk subset of MM patients harboring the t(4;14) chromosomal translocation, which leads to dysregulation of histone methylation.[3][4] Preclinical studies have demonstrated robust anti-tumor activity of this compound in both t(4;14) and non-t(4;14) MM models, supporting its ongoing clinical evaluation.[1][5]
Introduction: The Rationale for Targeting SETD2 in Multiple Myeleloma
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[4] A significant subset of MM patients (15-20%) presents with the t(4;14) translocation, which is associated with a poor prognosis.[4][6] This translocation leads to the overexpression of the multiple myeloma SET domain (MMSET) protein, also known as NSD2.[3][7]
MMSET is a histone methyltransferase that catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[3][7] This results in an accumulation of H3K36me2, which is the specific substrate for another histone methyltransferase, SETD2.[3][7] SETD2 is the sole enzyme responsible for catalyzing the trimethylation of H3K36 (H3K36me3).[6][7] The subsequent dysregulation of H3K36 methylation patterns is believed to be a key driver of oncogenesis in t(4;14) MM.[3][8] Therefore, inhibiting SETD2 presents a targeted therapeutic strategy to counteract the downstream effects of MMSET overexpression in this patient population.[3][8]
Mechanism of Action of this compound
This compound directly inhibits the enzymatic activity of SETD2.[1] By blocking SETD2, this compound prevents the conversion of H3K36me2 to H3K36me3.[7] This leads to a global reduction in H3K36me3 levels within the tumor cells, which can be observed in both in vitro and in vivo models.[1][7] The antitumor effects of this compound are correlated with this on-target inhibition of SETD2's methyltransferase activity.[1]
The precise downstream consequences of reduced H3K36me3 that lead to anti-proliferative effects in multiple myeloma are multifaceted and include impacts on transcriptional regulation, DNA damage repair, and RNA splicing.[7]
Preclinical Data
In Vitro Potency and Anti-proliferative Activity
This compound has demonstrated potent inhibition of SETD2 in both biochemical and cellular assays.[2] The anti-proliferative effects of this compound have been evaluated in a panel of multiple myeloma and diffuse large B-cell lymphoma (DLBCL) cell lines.[1] Notably, higher anti-proliferative activity was generally observed in the t(4;14) subset of MM cell lines compared to non-t(4;14) cell lines.[1][6]
| Parameter | Value | Cell Line/Assay Type | Reference |
| Biochemical IC50 | 18 nM | SETD2 Biochemical Assay | [2] |
| Cellular IC50 | 34 nM | Cellular Assay | [2] |
| Median IC50 in t(4;14) MM cell lines | 0.24 µM | Cellular Proliferation Assay | [1][6] |
| Median IC50 in non-t(4;14) MM cell lines | 1.2 µM | Cellular Proliferation Assay | [1][6] |
| IC50 in KMS-11 (t(4;14) MM cell line) | 370 ± 224 nM | 14-day Long-Term Proliferation Assay | [7] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been confirmed in several cell line-derived xenograft models of multiple myeloma.[1] Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression.[1][9] These anti-tumor effects were correlated with on-target reductions in intratumoral H3K36me3 levels.[1]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| KMS-11 (t(4;14) MM) | 15 mg/kg, BID, daily | 60% | [7] |
| KMS-11 (t(4;14) MM) | 30 mg/kg, BID, daily | 91% (robust tumor growth regressions) | [1][7] |
| RPMI-8226 (non-t(4;14) MM) | Not specified | > 75% | [1] |
| MM.1S (non-t(4;14) MM) | Not specified | > 75% | [1] |
Experimental Protocols
Cellular Proliferation Assays
The anti-proliferative activity of this compound was determined using cellular assays to calculate IC50 values.[6] While specific details vary between studies, a general workflow is as follows:
For long-term proliferation (LTP) assays, as mentioned for the KMS-11 cell line, the incubation period is extended to 14 days to assess the sustained effect of the compound.[7]
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in immunodeficient mouse models bearing human multiple myeloma cell line-derived xenografts.[7]
Animal Model: NOD SCID mice were typically used.[7]
Tumor Implantation: Human multiple myeloma cells (e.g., KMS-11) were implanted subcutaneously into the mice.[7]
Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally (p.o.) at specified doses and schedules (e.g., twice daily, BID).[2][7]
Endpoints:
-
Tumor volume was measured regularly to assess tumor growth inhibition.[9]
-
At the end of the study, tumors were often excised for pharmacodynamic analysis, such as measuring intratumoral H3K36me3 levels to confirm on-target activity.[1][7]
Clinical Development
This compound is currently being evaluated in a Phase 1/1b, open-label, multi-center clinical trial (NCT05121103) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[10][11][12] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[4][11] The dose-escalation portion of the study will determine the maximum tolerated dose (MTD), which will then be used in the dose-expansion cohorts.[4][10] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of adult patients with relapsed or refractory DLBCL.[13]
Conclusion
This compound represents a promising novel therapeutic agent for multiple myeloma, particularly for patients with the high-risk t(4;14) translocation. Its targeted mechanism of action, potent preclinical anti-tumor activity, and oral bioavailability underscore its potential as a valuable addition to the treatment landscape for this challenging disease.[1][7] Ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients with relapsed or refractory multiple myeloma.[10][11] Furthermore, preclinical data suggests potential for synergistic activity when combined with standard-of-care agents, which may warrant future investigation in combination therapy settings.[1][5]
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Epizyme : Preclinical Data Shows Its SETD2 Inhibitor this compound Reduced Growth Of MM & DLBCL Cell Lines | Nasdaq [nasdaq.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 13. ashpublications.org [ashpublications.org]
The Pivotal Role of SETD2 in Diffuse Large B-cell Lymphoma: A Technical Guide for Researchers
New York, NY – December 8, 2025 – The histone methyltransferase SETD2 is emerging as a critical tumor suppressor in Diffuse Large B-cell Lymphoma (DLBCL), particularly in the germinal center B-cell-like (GCB) subtype. Its inactivation, primarily through heterozygous mutations, disrupts key cellular processes, leading to genomic instability and promoting lymphomagenesis. This technical guide provides an in-depth analysis of SETD2's function in DLBCL, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to support ongoing research and drug development efforts.
Core Functions of SETD2 in DLBCL Pathogenesis
SETD2 is the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription and the maintenance of genomic integrity. In DLBCL, loss-of-function mutations in SETD2 are observed in up to 10% of cases, with a higher prevalence in the GCB subtype compared to the activated B-cell-like (ABC) subtype.[1][2] This haploinsufficiency of SETD2 is a key driver of lymphomagenesis through several interconnected mechanisms.
Guardian of the Genome: DNA Damage Repair and Stability
A primary function of SETD2 in germinal center B-cells is to safeguard the genome during the inherently mutagenic process of somatic hypermutation (SHM), driven by activation-induced cytidine deaminase (AICDA). SETD2-mediated H3K36me3 is crucial for the recruitment of DNA repair machinery, including the mismatch repair (MMR) protein MSH6 and factors involved in homologous recombination (HR) like RAD51 and LEDGF.[1][2]
Loss of SETD2 function leads to a significant reduction in H3K36me3 levels, impairing the DNA damage response (DDR). This results in an accumulation of DNA damage, evidenced by decreased levels of the DNA double-strand break marker γH2AX and reduced phosphorylation of the checkpoint kinase CHK1 in SETD2-deficient GCB cells.[3] Consequently, SETD2 haploinsufficiency is associated with a hypermutator phenotype, characterized by an increased burden of single nucleotide variants (SNVs) and complex structural genomic lesions, including translocations involving key oncogenes like MYC.[3][4]
Conductor of Transcription: Regulating Key Oncogenic Pathways
SETD2 plays a crucial role in transcriptional regulation. The H3K36me3 mark deposited by SETD2 helps to prevent spurious transcription initiation within gene bodies.[1] In DLBCL, the loss of SETD2 function has been linked to the dysregulation of critical oncogenes. For instance, SETD2 haploinsufficiency can lead to an upregulation of MYC expression.[3] Furthermore, in normal GCB cells, the transcriptional repressor BCL6 can directly silence oncogenes. While a direct regulatory link between SETD2 and BCL6 in DLBCL is still under investigation, the genomic instability caused by SETD2 loss can contribute to the deregulation of BCL6 and other key B-cell transcription factors.
Controller of Cell Fate: Apoptosis and Cell Proliferation
SETD2 haploinsufficiency confers a competitive fitness advantage to GCB cells by reducing apoptosis.[3][4] Studies in murine models have shown a significant decrease in the fraction of apoptotic (Annexin V positive) GCB cells in Setd2 heterozygous deficient mice compared to their wild-type counterparts.[3] This reduction in programmed cell death, coupled with unchecked proliferation driven by accumulating genetic mutations, contributes to germinal center hyperplasia and accelerates the development of lymphoma.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on SETD2 in DLBCL, providing a clear overview for comparative analysis.
Table 1: Frequency of SETD2 Alterations in DLBCL
| DLBCL Subtype | Frequency of SETD2 Mutations | Type of Alteration | Reference |
| Overall DLBCL | ~5% | 94% missense, 6% nonsense | [3] |
| GCB-DLBCL | More common | Missense or truncating | [1] |
| ABC-DLBCL | Less common | Missense or truncating | [1] |
| Overall DLBCL | up to 10% | Not specified | [2] |
Table 2: Impact of SETD2 Haploinsufficiency on Cellular Processes in GCB-like Cells
| Cellular Process | Parameter Measured | Observation in Setd2+/- vs. Wild-Type | Reference |
| Apoptosis | % of AnnexinV+/DAPI- GCB cells | Significant reduction | [3] |
| DNA Damage | γH2AX levels in GCB cells | Significant decrease | [3] |
| DNA Damage Response | p-CHK1 levels in GCB cells | Significant reduction | [3] |
| Histone Methylation | H3K36me3 levels in GCB cells | Significant reduction | [3] |
| Genomic Instability | Burden of Single Nucleotide Variants | Significantly increased | [3] |
Signaling Pathways Influenced by SETD2
The functional consequences of SETD2 loss extend to the modulation of key signaling pathways implicated in cancer.
SETD2 and p53 Signaling
SETD2 can interact with the tumor suppressor p53, and its loss can impair the p53-mediated DNA damage response.[2] Notably, mutations in SETD2 and TP53 are often mutually exclusive in human DLBCL, suggesting that loss of either gene provides a similar selective advantage by crippling the DNA damage checkpoint.[3]
References
- 1. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SETD2: a complex role in blood malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETD2 haploinsufficiency enhances germinal center-associated AICDA somatic hypermutation to drive B cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETD2 Haploinsufficiency Enhances Germinal Center-Associated AICDA Somatic Hypermutation to Drive B-cell Lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
EZM0414: A Selective SETD2 Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets SETD2 (SET Domain Containing 2), a histone methyltransferase.[1] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription, DNA damage repair, and RNA splicing.[2][3] Dysregulation of SETD2 function and H3K36me3 levels has been implicated in the pathogenesis of various cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound selectively binds to and inhibits the catalytic activity of SETD2.[1] This inhibition leads to a global reduction in H3K36me3 levels, thereby altering gene expression profiles and impairing critical cellular processes in cancer cells that are dependent on SETD2 activity.[4][6] In the context of t(4;14) multiple myeloma, the overexpression of MMSET (NSD2) leads to increased levels of H3K36me2, the substrate for SETD2. By inhibiting SETD2, this compound disrupts this oncogenic pathway.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical, cellular, and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | SETD2 | 0.018 | [6] |
| Cellular H3K36me3 Assay | A549 | 0.034 | [6] |
| Cellular Proliferation | Multiple Myeloma (MM) | ||
| t(4;14) cell lines (median) | 0.24 | [6][8] | |
| non-t(4;14) cell lines (median) | 1.2 | [6][8] | |
| KMS-11 (t(4;14)) | 0.370 (14-day) | [7] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | |||
| DLBCL cell lines (range) | 0.023 to >10 | [6][8] | |
| CYP Inhibition | CYP2C8 | 4.8 | [7] |
| CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4 | >30 | [7] | |
| Off-Target Activity | 5-HT1B (agonist) | 3.2 | [7] |
| D2 (antagonist) | 13.0 | [7] | |
| Panel of 47 other targets | >25 | [7] | |
| Panel of 72 kinases | >25 | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Multiple Myeloma (MM) | ||||
| t(4;14) | KMS-11 | 15 mg/kg, BID, PO | 60% | [7] |
| 30 mg/kg, BID, PO | 91% (regression) | [7] | ||
| non-t(4;14) | RPMI-8226 | Not specified | >75% | [8] |
| MM.1S | Not specified | >75% | [8] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | ||||
| TMD8 | Not specified | >75% | [8] | |
| KARPAS422 | Not specified | >75% | [8] | |
| WSU-DLCL2 | Not specified | >50% | [8] | |
| SU-DHL-10 | Not specified | >50% | [8] |
Signaling Pathways and Experimental Workflows
SETD2 Signaling Pathway in B-Cell Malignancies
The following diagram illustrates the central role of SETD2 in maintaining genomic integrity and regulating gene expression, and how its inhibition by this compound can lead to anti-tumor effects in B-cell malignancies.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines the typical workflow for the preclinical assessment of this compound's efficacy.
Detailed Experimental Protocols
Cellular Proliferation Assay
This protocol is a representative method for assessing the anti-proliferative effects of this compound on MM and DLBCL cell lines.
-
Cell Culture:
-
Culture MM (e.g., KMS-11, RPMI-8226) and DLBCL (e.g., TMD8, KARPAS422) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Assess cell viability using a commercial MTS or MTT assay kit according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response curves using non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blot for H3K36me3 Levels
This protocol describes the detection of H3K36me3 levels in cells or tumor tissue to confirm on-target activity of this compound.[8]
-
Sample Preparation:
-
For cultured cells, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tumor tissue, homogenize the tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me3 (e.g., from Cell Signaling Technology or Abcam) overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize H3K36me3 levels to the total Histone H3 loading control.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[7]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID).
-
Subcutaneously implant MM or DLBCL cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally (p.o.) at specified doses (e.g., 15 and 30 mg/kg) twice daily (BID).[7]
-
Administer vehicle control to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K36me3).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Clinical Development
This compound is currently being evaluated in a Phase 1/1b clinical trial (NCT05121103) for the treatment of adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[9][10] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[9] The dose-escalation phase will determine the maximum tolerated dose, which will then be used in the dose-expansion phase in specific patient cohorts, including t(4;14) MM, non-t(4;14) MM, and DLBCL.[11]
Conclusion
This compound is a promising, selective, and orally bioavailable inhibitor of SETD2 with demonstrated preclinical activity in models of multiple myeloma and diffuse large B-cell lymphoma. Its mechanism of action, targeting a key epigenetic regulator, provides a novel therapeutic strategy for these hematological malignancies. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this compound in patients. This technical guide serves as a resource for researchers and clinicians interested in the development and application of this novel epigenetic modulator.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 10. SETD2 haploinsufficiency enhances germinal center-associated AICDA somatic hypermutation to drive B cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dual Role of H3K36me3 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone H3 lysine 36 trimethylation (H3K36me3) is a critical epigenetic modification with a complex and often contradictory role in cancer progression. Traditionally viewed as a mark of active transcription, its dysregulation through various mechanisms can either suppress or promote tumorigenesis depending on the cellular context. This technical guide provides an in-depth exploration of the core functions of H3K36me3, the enzymes that regulate its deposition and removal, and its impact on key cellular processes that are frequently hijacked in cancer. We present quantitative data on the prevalence of alterations in H3K36me3 regulatory pathways across different malignancies, detail experimental protocols for its study, and visualize the intricate signaling networks in which it participates.
The Core Functions of H3K36me3 in Cellular Homeostasis
H3K36me3 is a highly conserved histone modification that is predominantly found within the gene bodies of actively transcribed genes.[1] Its presence is crucial for maintaining genomic integrity and ensuring the fidelity of gene expression through several key mechanisms:
-
Transcriptional Elongation and Splicing: H3K36me3 is deposited co-transcriptionally by the methyltransferase SETD2, which associates with the elongating RNA Polymerase II.[2] This mark helps to recruit splicing factors, ensuring the proper processing of pre-mRNA and preventing cryptic transcription initiation within gene bodies.[3]
-
DNA Mismatch Repair (MMR): H3K36me3 acts as a docking site for the MMR protein complex MutSα (a heterodimer of MSH2 and MSH6).[4][5] The PWWP domain of MSH6 directly recognizes and binds to H3K36me3, thereby recruiting the MMR machinery to newly synthesized DNA to correct replication errors.[4] Depletion of H3K36me3 leads to a phenotype characteristic of MMR deficiency, including microsatellite instability (MSI) and an elevated mutation rate.[5]
-
Homologous Recombination (HR) Repair: Beyond MMR, H3K36me3 is also implicated in the repair of DNA double-strand breaks (DSBs) through the HR pathway. It facilitates the recruitment of DNA repair factors to sites of damage, contributing to the maintenance of genomic stability.[6]
-
Crosstalk with other Epigenetic Marks: H3K36me3 has an antagonistic relationship with H3K27me3, a repressive mark deposited by the Polycomb Repressive Complex 2 (PRC2). H3K36me3 can inhibit the activity of PRC2, thereby preventing the inappropriate silencing of actively transcribed genes.[7]
The H3K36me3 Regulatory Network: Writers, Erasers, and Readers
The levels and genomic distribution of H3K36me3 are tightly controlled by a network of enzymes and effector proteins.
-
Writer: The sole enzyme responsible for trimethylating H3K36 in mammals is SETD2 .[8] Its activity is fundamental for establishing the H3K36me3 landscape.
-
Erasers: A family of Jumonji C (JmjC) domain-containing histone demethylases can remove methyl groups from H3K36. Key erasers include members of the KDM4 family (e.g., KDM4A, KDM4B).[9]
-
Readers: Proteins containing a PWWP domain are the primary "readers" of H3K36me3. These include MSH6 (for MMR), DNMT3A/B (for DNA methylation), and LEDGF/p75 (implicated in DNA repair and transcriptional regulation).[10][11][12] These readers translate the histone mark into specific downstream biological functions.
Dysregulation of H3K36me3 in Cancer
Alterations in the H3K36me3 pathway are a common feature of many cancers. These can occur through mutations or altered expression of the writer, erasers, or readers, as well as through oncohistone mutations.
Loss of H3K36me3: A Hallmark of Tumor Suppression
In many solid tumors, a reduction or complete loss of H3K36me3 is associated with tumor progression and poor prognosis. This is most commonly caused by inactivating mutations in the SETD2 gene.
Table 1: Frequency of SETD2 Mutations in Various Cancers (TCGA Data) [3][8][13][14][15][16]
| Cancer Type | SETD2 Mutation Frequency (%) | Key Findings |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 15.6 | Third most commonly mutated gene; associated with higher tumor stage and grade.[8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 8-10 | Associated with more aggressive tumors and worse prognosis.[3][7] |
| High-Grade Glioma (HGG) | 15-28 (pediatric), 8 (adult) | Particularly prevalent in pediatric cases.[8] |
| Lung Adenocarcinoma (LUAD) | ~21.7 (in a PDX model study) | Linked to poor prognosis and metastasis.[14] |
| Colorectal Cancer (CRC) | Low, but loss of expression is observed | SETD2 inactivation can contribute to genomic instability.[11] |
| Breast Cancer | 2.62 | Higher expression is correlated with better prognosis.[2][3] |
| Gastric Cancer | Low, but low expression correlates with poor survival | Low SETD2 expression is associated with a lower 5-year survival rate.[14] |
| Pan-Cancer (TCGA) | 4.76 | Mutations are found across a wide range of tumor types.[13] |
The loss of H3K36me3 due to SETD2 inactivation contributes to cancer progression through several mechanisms:
-
Genomic Instability: Impaired DNA mismatch repair leads to an accumulation of mutations.
-
Altered Gene Expression: Dysregulation of transcription and splicing can lead to the activation of oncogenes and inactivation of tumor suppressors.
-
Metabolic Reprogramming: Loss of SETD2 has been shown to impact cellular metabolism, for instance, by leading to lipid accumulation in hepatocellular carcinoma.[13]
-
Immune Evasion: SETD2 loss can reshape the tumor immune microenvironment.[13]
Gain of H3K36me3: An Oncogenic Driver in Specific Contexts
In contrast to its tumor-suppressive role, elevated levels of H3K36me3 have been observed in some cancers and are associated with a poor prognosis.
Table 2: H3K36me3 Levels and Patient Prognosis in Specific Cancers [17][18][19][20]
| Cancer Type | H3K36me3 Levels | Correlation with Prognosis |
| Hepatocellular Carcinoma (HCC) | High | Positively correlates with high tumor grade and stage, tumor recurrence, and poor prognosis.[17][18] |
| Prostate Cancer | High | Increased levels have been reported.[17] |
| Breast Cancer | High | Increased levels have been reported in some studies.[17] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Low (loss of H3K36me3) | Associated with a higher risk of cancer-specific death.[19][20] |
| Sacral Chordoma | Low | Associated with longer relapse-free survival in one study.[9] |
The mechanisms by which increased H3K36me3 can promote tumorigenesis are less well understood but may involve the recruitment of specific reader proteins that drive oncogenic gene expression programs.
Visualizing H3K36me3 Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways involving H3K36me3.
Caption: The H3K36me3 Regulatory Network.
Caption: H3K36me3 in DNA Mismatch Repair.
Caption: Consequences of SETD2 Loss in Cancer.
Experimental Protocols for Studying H3K36me3
Histone Extraction from Cell Culture
This protocol describes a standard acid extraction method for isolating histone proteins.[6][21]
Materials:
-
Phosphate-buffered saline (PBS)
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3
-
0.2 N Hydrochloric Acid (HCl)
-
Acetone, ice-cold
Procedure:
-
Harvest cells by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in TEB (1 mL per 10^7 cells) and lyse on ice for 10 minutes with gentle agitation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and wash the nuclear pellet with TEB.
-
Resuspend the nuclear pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells) and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the histones.
-
Discard the supernatant, wash the histone pellet with ice-cold acetone, and air-dry.
-
Resuspend the histone pellet in sterile water.
-
Determine the protein concentration using a Bradford or BCA assay.
Western Blotting for H3K36me3
This protocol outlines the general steps for detecting H3K36me3 by Western blot.[22][23]
Materials:
-
Extracted histone proteins
-
SDS-PAGE gels (15% acrylamide is recommended for good resolution of histones)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against H3K36me3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate 5-15 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me3
This protocol provides a general workflow for performing ChIP-seq to map the genomic localization of H3K36me3.[24][25]
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-H3K36me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Workflow:
Caption: H3K36me3 ChIP-seq Experimental Workflow.
Therapeutic Implications and Future Directions
The dual role of H3K36me3 in cancer presents both challenges and opportunities for therapeutic intervention.
-
Targeting H3K36me3-Deficient Tumors: Cancers with SETD2 loss-of-function mutations and subsequent H3K36me3 deficiency may be vulnerable to synthetic lethality approaches. For example, inhibitors of enzymes involved in alternative DNA repair pathways or cell cycle checkpoint kinases could be effective in these tumors.
-
Targeting H3K36me3-High Tumors: In cancers where high levels of H3K36me3 are oncogenic, targeting the "readers" that mediate its downstream effects could be a viable strategy. Developing small molecule inhibitors that block the interaction of specific PWWP domain-containing proteins with H3K36me3 is an active area of research.
-
H3K36me3 as a Biomarker: The level of H3K36me3, as determined by immunohistochemistry on tumor biopsies, has the potential to be a valuable prognostic biomarker.[19] It may also serve as a predictive biomarker for response to therapies that exploit epigenetic vulnerabilities.
Future research will need to further dissect the context-dependent roles of H3K36me3 in different cancer types. A deeper understanding of the specific "readers" and downstream effectors that are engaged in various cellular contexts will be crucial for the development of novel and effective epigenetic therapies targeting the H3K36me3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the Histone Code: Role of H3K36me3 in Mismatch Repair and Implications for Cancer Susceptibility and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone mark H3K36me3 regulates human DNA mismatch repair through its interaction with MutSα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for SETD2 loss in tumorigenesis through DNA methylation dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETting the Stage for Cancer Development: SETD2 and the Consequences of Lost Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H3K36 trimethylation-mediated biological functions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Readers and Their Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. Identification of the H3K36me3 reader LEDGF/p75 in the pancancer landscape and functional exploration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioinformatics analysis of thousands of TCGA tumors to determine the involvement of epigenetic regulators in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Increased Trimethylation of histone H3K36 associates with biliary differentiation and predicts poor prognosis in resectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Loss of histone H3 lysine 36 trimethylation is associated with an increased risk of renal cell carcinoma-specific death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Whole-genome landscape of H3K4me3, H3K36me3 and H3K9ac and their association with gene expression during Paulownia witches’ broom disease infection and recovery processes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of EZM0414: A Technical Guide for Researchers in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of EZM0414, a first-in-class, potent, and selective oral inhibitor of the histone methyltransferase SETD2, in the context of hematological malignancies. This document synthesizes publicly available data on the compound's mechanism of action, in vitro and in vivo efficacy, and the key experimental methodologies employed in its preclinical evaluation.
Introduction to this compound and its Target, SETD2
This compound is a small molecule inhibitor of SETD2, the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1] In certain hematological malignancies, particularly multiple myeloma (MM) with the t(4;14) translocation and diffuse large B-cell lymphoma (DLBCL), the dysregulation of the H3K36 methylation pathway presents a therapeutic vulnerability.[2][3]
The t(4;14) translocation in MM leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2), which catalyzes the formation of H3K36me1 and H3K36me2.[2][3] This results in an accumulation of the H3K36me2 substrate for SETD2, leading to a dependency on SETD2 for maintaining a dysregulated epigenetic state that promotes tumor growth.[2][3] this compound was developed to exploit this dependency by selectively inhibiting SETD2's enzymatic activity.[2]
Quantitative Preclinical Efficacy Data
The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo models of hematological malignancies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line Subtype | Median IC50 (µM) | IC50 Range (µM) | Reference |
| Multiple Myeloma (MM) | |||
| t(4;14) | 0.24 | Not Specified | [4][5] |
| non-t(4;14) | 1.2 | Not Specified | [4][5] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Not Specified | 0.023 to >10 | [5] |
Table 2: In Vivo Antitumor Efficacy of this compound in a KMS-11 Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound 15 mg/kg | Twice daily (BID), oral | 60% | [2] |
| This compound 30 mg/kg | Twice daily (BID), oral | 91% | [2] |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments conducted in the preclinical assessment of this compound.
Cellular Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various hematological malignancy cell lines.
Methodology:
-
Cell Lines: A panel of MM and DLBCL cell lines were used.[5] Specific cell lines mentioned in the context of this compound studies include KMS-11 and KMS-34 (MM).[2]
-
Assay Format: Long-term proliferation (LTP) assays were conducted over a 14-day period for some cell lines like KMS-34.[2] For broader panels, 7-day co-treatment assays were utilized to assess combinations with standard-of-care agents.[5]
-
Treatment: Cells were treated with a concentration gradient of this compound.[5]
-
Readout: Cell viability was assessed to determine the IC50 values.[4] While the specific viability assay reagent is not consistently detailed in the reviewed literature, assays like CellTiter-Glo® (Promega) are standard in the field for measuring ATP levels as an indicator of cell viability.
-
Data Analysis: IC50 values were calculated from the dose-response curves.[4]
Western Blot Analysis for Target Engagement
Objective: To confirm the on-target activity of this compound by measuring the levels of H3K36me3.
Methodology:
-
Sample Preparation: Whole-cell lysates were prepared from cell lines or tumor tissues from xenograft models following treatment with this compound or vehicle.[5]
-
Protein Separation: Proteins were separated by size using SDS-PAGE.
-
Protein Transfer: Proteins were transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Primary Antibodies: The membrane was incubated with primary antibodies specific for H3K36me3 and a loading control, such as total Histone H3.
-
Secondary Antibodies: Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal was visualized using an enhanced chemiluminescence (ECL) detection system.[5] A reduction in the H3K36me3 signal relative to the total H3 signal in this compound-treated samples indicated target engagement.[5]
In Vivo Xenograft Models
Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.
Methodology:
-
Animal Model: NOD SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used.[2]
-
Cell Line and Implantation: Human KMS-11 multiple myeloma cells were implanted subcutaneously into the flanks of the mice.[2]
-
Treatment: Once tumors were established, mice were treated orally with this compound or a vehicle control.[2] A common vehicle formulation for oral administration of hydrophobic compounds consists of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water.[2]
-
Dosing: this compound was administered at doses of 15 and 30 mg/kg twice daily.[2]
-
Efficacy Endpoints:
Visualizing the Molecular Pathway and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating this compound.
Signaling Pathway of SETD2 Inhibition by this compound in t(4;14) Multiple Myeloma
Preclinical Evaluation Workflow for this compound
Conclusion
The preclinical data for this compound demonstrate its potential as a targeted therapy for hematological malignancies characterized by a dependency on the SETD2 pathway. The compound exhibits potent and selective inhibition of SETD2, leading to anti-proliferative effects in relevant cancer cell lines and significant tumor growth inhibition in in vivo models. The correlation between target engagement (reduction of H3K36me3) and antitumor activity provides a strong rationale for its clinical development in relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[6][7] This technical guide provides a foundational understanding of the preclinical evidence supporting the continued investigation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mapping the genetic landscape of iron metabolism uncovers the SETD2 methyltransferase as a modulator of iron flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
Investigating the DNA Damage Repair Pathway with EZM0414: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in various cellular processes, including transcriptional regulation, RNA splicing, and, notably, DNA damage repair.[3][4] Dysregulation of SETD2 and H3K36me3 levels has been implicated in the pathogenesis of several malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[5][6] This technical guide provides a comprehensive overview of the methodologies and data associated with investigating the DNA damage repair (DDR) pathway using this compound.
The Role of SETD2 in DNA Damage Repair
SETD2-mediated H3K36me3 plays a crucial role in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[4] H3K36me3 acts as a docking site for proteins involved in the HR cascade. Depletion of SETD2 and subsequent loss of H3K36me3 impairs the recruitment of critical DNA repair factors, such as CtIP, RPA, and RAD51, to the sites of DNA damage.[7][8] This disruption of the HR pathway leads to genomic instability and increased reliance on alternative, more error-prone repair mechanisms like microhomology-mediated end-joining.[4] By inhibiting SETD2, this compound effectively phenocopies SETD2 loss, thereby compromising the cancer cells' ability to repair DNA damage and promoting apoptosis.
Quantitative Data on this compound
The following tables summarize the key quantitative data reported for this compound, demonstrating its potency, selectivity, and anti-tumor activity.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 | Reference(s) |
| Biochemical Assay | SETD2 | 18 nM | [2][9] |
| Cellular Assay (H3K36me3) | General | 34 nM | [2][10] |
| Cellular Proliferation | t(4;14) MM Cell Lines (Median) | 0.24 µM | [11] |
| Cellular Proliferation | Non-t(4;14) MM Cell Lines (Median) | 1.2 µM | [11] |
| Cellular Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line (Cancer Type) | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| KMS-11 (t(4;14) MM) | NOD SCID | 15 and 30 mg/kg, p.o., BID | 60% and 91%, respectively | [12] |
| RPMI-8226 (Non-t(4;14) MM) | - | - | >75% | [1] |
| MM.1S (Non-t(4;14) MM) | - | - | >75% | [1] |
| TMD8 (DLBCL) | - | - | >75% | [1] |
| KARPAS422 (DLBCL) | - | - | >75% | [1] |
| WSU-DLCL2 (DLBCL) | - | - | >50% | [1] |
| SU-DHL-10 (DLBCL) | - | - | >50% | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose | Bioavailability | Half-life (t1/2) | Reference(s) |
| Mice | 50 mg/kg, p.o. | ~100% | 1.8 hours | [2] |
| Rats | 50 mg/kg, p.o. | ~100% | 3.8 hours | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the DNA damage repair pathway.
Cellular Proliferation Assays
Two common methods for assessing the anti-proliferative effects of this compound are the MTT and CellTiter-Glo® assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MM and DLBCL cell lines)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[5]
-
Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5][9]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled multiwell plate at an optimal density in a volume of 50-100 µL per well.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the desired concentrations of this compound to the wells.
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and IC50 values.
Western Blot Analysis for H3K36me3
This technique is used to assess the on-target activity of this compound by measuring the levels of H3K36me3.
Materials:
-
Cells or tumor tissue treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or homogenize tissue in RIPA buffer to extract proteins.
-
Quantify protein concentration using a BCA assay.
-
Denature 10-20 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K36me3.
Subcutaneous Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD SCID or BALB/c nude mice)[2][14]
-
Cancer cell line of interest (e.g., KMS-11)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
Protocol:
-
Culture the cancer cells to be implanted.
-
Harvest and resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at a concentration of approximately 1-5 x 10^6 cells per 100-200 µL.[14] Matrigel can be mixed with the cell suspension to improve tumor take.[2]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[2]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 15 or 30 mg/kg, twice daily).[12] The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[15]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K36me3).
-
Calculate the tumor growth inhibition (TGI).
Visualizations
Signaling Pathway of SETD2 in Homologous Recombination
Caption: SETD2's role in the homologous recombination DNA repair pathway and its inhibition by this compound.
Experimental Workflow for Investigating this compound
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising therapeutic agent that targets a key vulnerability in certain cancers by disrupting the DNA damage repair pathway. This technical guide provides a framework for researchers to investigate the mechanism of action and anti-tumor effects of this compound. The provided data and protocols serve as a valuable resource for designing and executing experiments to further elucidate the role of SETD2 inhibition in cancer therapy. The ongoing clinical development of this compound (NCT05121103) will provide further insights into its safety and efficacy in patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[16][17]
References
- 1. abcam.com [abcam.com]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. promega.com [promega.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. scribd.com [scribd.com]
- 14. Xenograft tumor model [bio-protocol.org]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
The Impact of the SETD2 Inhibitor EZM0414 on B-Cell Development and Maturation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription, DNA repair, and RNA splicing. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various hematological malignancies, particularly those of B-cell origin such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action and its impact on B-cell development and maturation. The information presented herein is intended to support researchers and drug development professionals in understanding the therapeutic potential of targeting SETD2 in B-cell malignancies.
Introduction to this compound and its Target, SETD2
This compound is a potent and selective inhibitor of SETD2.[1] SETD2 plays a crucial role in maintaining genomic integrity and regulating gene expression. In the context of B-cell development, SETD2 is involved in processes such as V(D)J recombination and class switch recombination.[2] Its dysregulation, particularly in the context of specific genetic alterations, provides a strong rationale for targeted inhibition in B-cell cancers.
One of the key genetic contexts for the therapeutic application of this compound is the t(4;14) translocation found in approximately 15-20% of multiple myeloma patients.[3] This translocation leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2), which catalyzes the mono- and di-methylation of H3K36 (H3K36me1/me2).[4] The resulting accumulation of H3K36me2 serves as a substrate for SETD2, leading to aberrant gene expression and contributing to the malignant phenotype.[3] By inhibiting SETD2, this compound aims to disrupt this oncogenic signaling pathway.
Quantitative Data on the Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various B-cell malignancy cell lines and in in vivo xenograft models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-proliferative Activity of this compound in B-Cell Malignancy Cell Lines [5]
| Cell Line | Cancer Type | t(4;14) Status | IC50 (µM) |
| MM Cell Lines | |||
| KMS-11 | Multiple Myeloma | Positive | 0.24 (median) |
| RPMI-8226 | Multiple Myeloma | Negative | 1.2 (median) |
| MM.1S | Multiple Myeloma | Negative | Data not specified |
| DLBCL Cell Lines | |||
| TMD8 | DLBCL | Not Applicable | 0.023 to >10 (range) |
| KARPAS-422 | DLBCL | Not Applicable | 0.023 to >10 (range) |
| WSU-DLCL2 | DLBCL | Not Applicable | 0.023 to >10 (range) |
| SU-DHL-10 | DLBCL | Not Applicable | 0.023 to >10 (range) |
Table 2: In Vivo Anti-tumor Activity of this compound in Xenograft Models [5]
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |
| KMS-11 | Multiple Myeloma (t(4;14)+) | 15 and 30 mg/kg, p.o., BID | Up to 95% regression |
| RPMI-8226 | Multiple Myeloma (t(4;14)-) | Dosing not specified | >75% |
| MM.1S | Multiple Myeloma (t(4;14)-) | Dosing not specified | >75% |
| TMD8 | DLBCL | Dosing not specified | >75% |
| KARPAS-422 | DLBCL | Dosing not specified | >75% |
| WSU-DLCL2 | DLBCL | Dosing not specified | >50% |
| SU-DHL-10 | DLBCL | Dosing not specified | >50% |
Signaling Pathways and Experimental Workflows
The MMSET-SETD2 Signaling Axis in t(4;14) Multiple Myeloma
The following diagram illustrates the proposed mechanism of action for this compound in the context of t(4;14) positive multiple myeloma.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical preclinical workflow to evaluate the impact of this compound on B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Oncogenic Enigma of SETD2: A Technical Guide to its Core Functions and Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
SETD2, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), has emerged as a critical tumor suppressor gene implicated in a wide array of human cancers.[1][2][3] Its inactivation, primarily through mutation, leads to a global reduction of H3K36me3, a hallmark of epigenetic dysregulation in cancer. This guide provides an in-depth exploration of the multifaceted oncogenic roles of SETD2, detailing its impact on crucial cellular processes including DNA damage repair, transcriptional regulation, and alternative splicing. We present a comprehensive summary of quantitative data on SETD2 alterations in various malignancies, detailed experimental protocols to investigate its function, and visual representations of key signaling pathways and experimental workflows. Understanding the intricate mechanisms governed by SETD2 is paramount for the development of novel therapeutic strategies targeting epigenetic vulnerabilities in cancer.
The Core Function of SETD2: A Histone H3K36 Methyltransferase
SETD2 is the sole enzyme responsible for the trimethylation of H3K36 in mammals.[4] This epigenetic mark is predominantly associated with actively transcribed gene bodies and plays a pivotal role in maintaining genomic stability and regulating gene expression. The catalytic activity of SETD2 is conferred by its SET domain, which facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to the lysine residue.
The presence of H3K36me3 serves as a docking site for various effector proteins that mediate the downstream functions of SETD2. These include proteins involved in DNA mismatch repair (MMR), homologous recombination (HR), and RNA splicing, thereby linking histone methylation to fundamental cellular processes.[5]
SETD2 Alterations in Cancer: A Quantitative Overview
Inactivating mutations of SETD2 are prevalent across a spectrum of human cancers, with a particularly high frequency in clear cell renal cell carcinoma (ccRCC).[1][3] The loss of SETD2 function is generally associated with a more aggressive tumor phenotype, increased metastatic potential, and poorer patient prognosis.[2][3]
Table 1: Frequency of SETD2 Mutations in Various Cancer Types
| Cancer Type | SETD2 Mutation Frequency (%) | Reference(s) |
| Clear Cell Renal Cell Carcinoma (ccRCC) | ~15 | [3][6] |
| Urothelial Carcinoma | 9.33 | [1] |
| Glioma | 7.91 - 12.37 | [1][3] |
| Colorectal Cancer | 6.4 | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | 5.84 | [1] |
| Melanoma | 5.88 | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 3 - 8 | [6] |
| Breast Cancer | Varies (lower expression in metastatic cases) | [2] |
| Gastric Cancer | Lower expression in tumor tissue | [2] |
Table 2: Prognostic Significance of SETD2 Alterations
| Cancer Type | Impact of SETD2 Loss/Mutation | Quantitative Data | Reference(s) |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Higher relapse rate, worse cancer-specific survival. | Median OS: 62.7 months (mutated) vs. 78.2 months (wild-type) | [3] |
| Gastric Cancer | Significantly lower 5-year survival rate. | - | [2] |
| Gastrointestinal Stromal Tumors (GISTs) | Shorter recurrence-free survival. | - | [2] |
| Advanced Prostate Cancer | Poorer overall and cause-specific survival. | OS HR: 1.80; CSS HR: 3.14 | [7] |
Key Signaling Pathways and Oncogenic Mechanisms
The tumor suppressor function of SETD2 is executed through its influence on multiple critical cellular pathways.
DNA Damage Repair
SETD2 plays a crucial role in maintaining genomic stability by facilitating DNA double-strand break (DSB) repair through both homologous recombination (HR) and mismatch repair (MMR).
-
Homologous Recombination (HR): SETD2-mediated H3K36me3 is required for the recruitment of the MRN complex (MRE11-RAD50-NBS1) and subsequent recruitment of RAD51 to sites of DNA damage, a critical step in error-free HR.[8]
-
Mismatch Repair (MMR): The MMR protein complex, MutSα (MSH2-MSH6), is recruited to chromatin through the interaction of the PWWP domain of MSH6 with H3K36me3, ensuring the fidelity of DNA replication.[5]
Loss of SETD2 function impairs these repair pathways, leading to genomic instability and an increased mutational burden, which are hallmarks of cancer.
Caption: SETD2's role in DNA damage repair pathways.
Transcriptional Regulation and RNA Splicing
SETD2's interaction with the elongating RNA polymerase II complex ensures the co-transcriptional deposition of H3K36me3 across gene bodies. This mark helps to suppress cryptic transcription initiation within gene bodies and is also involved in regulating alternative splicing by recruiting splicing factors to the nascent RNA transcript.[5] Inactivation of SETD2 can therefore lead to aberrant transcription and the production of non-functional or oncogenic protein isoforms.
Wnt/β-catenin Signaling
In certain contexts, such as colorectal cancer, loss of SETD2 has been shown to activate the Wnt/β-catenin signaling pathway.[9] This can occur through the dysregulation of genes involved in this pathway, leading to increased cell proliferation and tumor growth.
Caption: Impact of SETD2 loss on Wnt/β-catenin signaling.
Experimental Protocols for Studying SETD2
Investigating the oncogenic role of SETD2 requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me3
Objective: To identify the genomic regions decorated with H3K36me3 and assess the global changes upon SETD2 perturbation.
Methodology:
-
Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K36me3 overnight at 4°C. Use Protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K36me3.
Western Blotting for SETD2 and H3K36me3
Objective: To determine the protein levels of SETD2 and the global levels of H3K36me3.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SETD2 (e.g., 1:1000 dilution) and H3K36me3 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a loading control (e.g., β-actin or Histone H3) for normalization.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
siRNA-mediated Knockdown of SETD2
Objective: To transiently reduce the expression of SETD2 to study its loss of function.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate to be 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation: Dilute SETD2-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature.
-
Transfection: Add the transfection complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: Assess the knockdown efficiency by Western blotting or qRT-PCR for SETD2 expression.
CRISPR-Cas9 Mediated Knockout of SETD2
Objective: To generate stable cell lines with a complete loss of SETD2 function.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting different exons of the SETD2 gene into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cells. Select for transfected cells using an appropriate antibiotic or by FACS for a fluorescent marker.
-
Single-Cell Cloning: Isolate single cells into a 96-well plate to generate clonal populations.
-
Screening and Validation: Screen the resulting clones for SETD2 knockout by Western blotting for SETD2 protein and H3K36me3 levels. Confirm the knockout at the genomic level by sequencing the targeted region.
Cell Viability Assay
Objective: To assess the effect of SETD2 loss on cell proliferation and sensitivity to therapeutic agents.
Methodology:
-
Cell Seeding: Seed SETD2-proficient and SETD2-deficient cells in a 96-well plate at a low density.
-
Treatment: Treat the cells with the compound of interest at various concentrations.
-
Incubation: Incubate the cells for 24-72 hours.
-
Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values to determine the drug concentration that inhibits 50% of cell growth.
Caption: A general workflow for investigating SETD2's oncogenic role.
Therapeutic Strategies Targeting SETD2 Deficiency
The loss of SETD2 function in cancer cells creates specific vulnerabilities that can be exploited for therapeutic intervention. Several strategies are currently being explored:
-
Synthetic Lethality: Identifying and targeting pathways that become essential for the survival of SETD2-deficient cells. For example, inhibitors of ATR and PARP have shown promise in preclinical models.
-
Targeting Downstream Pathways: Developing drugs that target the signaling pathways aberrantly activated by SETD2 loss, such as the Wnt/β-catenin pathway.
-
Epigenetic Therapy: Utilizing drugs that modulate other epigenetic marks to compensate for the loss of H3K36me3 or to create synthetic lethal interactions.
-
Immunotherapy: The increased mutational burden in SETD2-deficient tumors may render them more susceptible to immune checkpoint inhibitors.
Conclusion
SETD2 is a bona fide tumor suppressor whose inactivation plays a significant role in the pathogenesis of numerous cancers. Its central role in maintaining genomic integrity, regulating transcription, and controlling RNA splicing highlights the profound impact of epigenetic dysregulation in tumorigenesis. A deeper understanding of the molecular consequences of SETD2 loss will continue to unveil novel therapeutic targets and pave the way for personalized medicine approaches for patients with SETD2-deficient tumors. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers dedicated to unraveling the complexities of this critical epigenetic regulator.
References
- 1. SETD2 variation correlates with tumor mutational burden and MSI along with improved response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 3. imrpress.com [imrpress.com]
- 4. Deficiency of the histone H3K36 methyltransferase SETD2 inhibits the proliferation and migration of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 6. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring The Prognostic Significance of SET-Domain Containing 2 (SETD2) Expression in Advanced and Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETD2-Dependent Histone H3K36 Trimethylation Is Required for Homologous Recombination Repair and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
EZM0414: A Technical Guide to a First-in-Class SETD2 Inhibitor and its Broadening Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. As the sole enzyme responsible for histone H3 lysine 36 trimethylation (H3K36me3), SETD2 plays a critical role in various cellular processes, including transcriptional regulation, DNA damage repair, and RNA splicing. Dysregulation of SETD2 activity has been implicated in the pathogenesis of several malignancies, positioning it as a compelling therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data in hematological cancers, and the emerging rationale for its investigation in solid tumors. Detailed experimental protocols and visualizations of key cellular pathways are presented to facilitate further research and development of this novel epigenetic modulator.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key writers of the epigenetic code is the SET domain-containing protein 2 (SETD2), a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This histone mark is predominantly associated with actively transcribed gene bodies and is crucial for maintaining genomic stability and regulating fundamental cellular processes.
This compound has emerged as a first-in-class, potent, and selective inhibitor of SETD2's enzymatic activity.[2] Its development has been primarily focused on hematological malignancies where a clear biological rationale exists, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[2][3] This guide will delve into the core scientific data underpinning this compound and explore its potential therapeutic applications beyond its initial target indications.
Mechanism of Action
This compound exerts its anti-neoplastic effects by directly binding to SETD2 and inhibiting its methyltransferase activity.[4] This leads to a global reduction in H3K36me3 levels, which in turn disrupts several key cellular functions that are often hijacked by cancer cells.
The SETD2-H3K36me3 Axis
SETD2 is the sole enzyme responsible for converting H3K36me2 to H3K36me3. This histone mark serves as a docking site for various effector proteins that regulate:
-
Transcriptional Fidelity and Elongation: H3K36me3 helps to ensure the accuracy of transcription and prevent the initiation of cryptic transcription within gene bodies.
-
RNA Splicing: It is involved in the regulation of alternative RNA splicing, a process frequently dysregulated in cancer.[5]
-
DNA Damage Repair: H3K36me3 plays a vital role in the DNA damage response (DDR) by facilitating the recruitment of DNA repair proteins to sites of damage.[4][5]
By inhibiting SETD2, this compound effectively erases the H3K36me3 mark, leading to downstream consequences that can be detrimental to cancer cell survival.
Rationale in T(4;14) Multiple Myeloma
A key rationale for the development of this compound stems from its potential in a specific subtype of multiple myeloma characterized by the t(4;14) chromosomal translocation. This translocation leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2).[2][6] MMSET is responsible for mono- and di-methylation of H3K36 (H3K36me1 and H3K36me2). The resulting accumulation of the H3K36me2 substrate is thought to create a dependency on SETD2 for the subsequent trimethylation, making these cancer cells particularly vulnerable to SETD2 inhibition.[2][6]
Preclinical and Clinical Data in Hematological Malignancies
This compound has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma and DLBCL, which has led to its evaluation in clinical trials.
In Vitro Potency and Efficacy
This compound is a potent inhibitor of SETD2 with an IC50 of 18 nM in biochemical assays and 34 nM in cellular assays.[7]
| Cell Line Type | Cancer Type | IC50 (µM) | Reference |
| t(4;14) | Multiple Myeloma | 0.24 | [3][7] |
| non-t(4;14) | Multiple Myeloma | 1.2 | [3] |
| Various | DLBCL | 0.023 to >10 | [3][7] |
Table 1: In Vitro Proliferation IC50 Values for this compound
In Vivo Anti-Tumor Activity
In xenograft models, orally administered this compound has shown significant tumor growth inhibition.
| Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Multiple Myeloma | KMS-11 (t(4;14)) | 15 and 30 mg/kg, BID | Up to 95% | [3] |
| Multiple Myeloma | RPMI-8226 (non-t(4;14)) | Not specified | >75% | [3] |
| Multiple Myeloma | MM.1S (non-t(4;14)) | Not specified | >75% | [3] |
| DLBCL | TMD8 | Not specified | >75% | [3] |
| DLBCL | KARPAS422 | Not specified | >75% | [3] |
| DLBCL | WSU-DLCL2 | Not specified | >50% | [3] |
| DLBCL | SU-DHL-10 | Not specified | >50% | [3] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
The anti-tumor effects in these models correlated with a reduction in intratumoral H3K36me3 levels, confirming on-target activity.[3]
Clinical Development
This compound is currently being evaluated in a Phase 1/1b, open-label, multicenter study (NCT05121103) in patients with relapsed/refractory multiple myeloma and relapsed/refractory diffuse large B-cell lymphoma. The study is designed to assess the safety, tolerability, and efficacy of this compound.[8]
Potential in Other Cancer Types
While the initial focus for this compound has been on hematological malignancies, there is a growing body of evidence suggesting that SETD2 inhibition could be a viable therapeutic strategy in various solid tumors.
Rationale in Clear Cell Renal Cell Carcinoma (ccRCC)
SETD2 is one of the most frequently mutated genes in ccRCC, with loss-of-function mutations occurring in a significant percentage of patients.[9][10] While this might seem counterintuitive for a SETD2 inhibitor, some preclinical studies with other SETD2-deficient cancers have shown synthetic lethality with inhibitors of pathways that become essential in the absence of SETD2 function, such as PI3Kβ.[11] The loss of SETD2 and the consequent reduction in H3K36me3 can lead to genomic instability and a "mutator" phenotype, which may create vulnerabilities that can be exploited therapeutically.[12] Further investigation is warranted to determine if this compound could have a role in specific genetic contexts of ccRCC.
Emerging Opportunities in Other Solid Tumors
The role of SETD2 as a tumor suppressor has been documented in several other solid tumors, including gastric and lung cancer.[11] In non-small cell lung cancer, SETD2 has been implicated in cisplatin sensitivity through the H3K36me3-ERK pathway.[11] As our understanding of the complex roles of epigenetic modifiers in different cancer contexts grows, so too will the potential applications for targeted inhibitors like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used in the preclinical evaluation of this compound, based on standard laboratory practices.
Cell Proliferation Assay
This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 2,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Viability Assessment: Add 20 µL of a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a fixed duration), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Western Blot for H3K36me3
This protocol is for assessing the on-target effect of this compound by measuring the levels of H3K36me3.
-
Protein Extraction: Lyse cells or homogenized tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
Future Directions and Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its potent and selective inhibition of SETD2 has shown promising anti-tumor activity in preclinical models of hematological malignancies, leading to ongoing clinical investigation. The exploration of this compound's potential in solid tumors is an exciting and evolving area of research. A deeper understanding of the synthetic lethal interactions and molecular vulnerabilities created by SETD2 inhibition in different cancer contexts will be crucial for identifying patient populations most likely to benefit from this novel therapeutic. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic utility of this compound and the broader implications of targeting the SETD2-H3K36me3 axis in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. The Role of Homologous Recombination Deficiency (HRD) in Renal Cell Carcinoma (RCC): Biology, Biomarkers, and Therapeutic Opportunities | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for EZM0414 Cellular Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1] SETD2 is the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic integrity and regulating gene expression. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various malignancies, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[2][3] Notably, MM cell lines with a t(4;14) translocation, which leads to overexpression of the H3K36 methyltransferase MMSET (NSD2), have shown particular sensitivity to SETD2 inhibition.[2][3] this compound exerts its anti-tumor effects by inhibiting SETD2, leading to a reduction in global H3K36me3 levels and subsequent inhibition of cancer cell proliferation.[2][3]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines using a long-term cellular assay with a luminescence-based readout, as well as a method to verify its mechanism of action by quantifying H3K36me3 levels.
Data Presentation
This compound Anti-proliferative Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various multiple myeloma and diffuse large B-cell lymphoma cell lines.
| Cell Line | Cancer Type | Subtype | IC50 (µM) |
| KMS-11 | Multiple Myeloma | t(4;14) | 0.37 |
| KMS-34 | Multiple Myeloma | t(4;14) | Not explicitly stated, but potent inhibition observed |
| t(4;14) MM cell lines (median) | Multiple Myeloma | t(4;14) | 0.24 |
| Non-t(4;14) MM cell lines (median) | Multiple Myeloma | Non-t(4;14) | 1.2 |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | Various | 0.023 to >10 |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound selectively inhibits the SETD2 enzyme, preventing the trimethylation of histone H3 at lysine 36 (H3K36me3). This leads to a global reduction of this epigenetic mark, which in turn affects gene expression and ultimately inhibits the proliferation of cancer cells.
Caption: Mechanism of action of this compound.
Experimental Workflow for Cellular Proliferation Assay
The following diagram outlines the major steps for determining the anti-proliferative effects of this compound on cancer cell lines.
Caption: Workflow for this compound cellular proliferation assay.
Experimental Protocols
Long-Term Cellular Proliferation Assay (14-Day)
This protocol is designed to assess the long-term effect of this compound on the proliferation of adherent or suspension cancer cell lines, such as KMS-11.
Materials:
-
Cancer cell line of interest (e.g., KMS-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom tissue culture plates (opaque-walled for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is >95%. b. Resuspend cells in complete culture medium to a final concentration that allows for logarithmic growth over the 14-day period. This will require optimization for each cell line. A starting point for a 14-day assay is a low density, for example, 1,000-5,000 cells per well in a 96-well plate. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background measurements.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is from 0.01 µM to 10 µM. b. Add the appropriate volume of the diluted this compound to the corresponding wells. Ensure a consistent final volume across all wells. For example, if adding 10 µL of a 10x drug solution, add 10 µL of vehicle (e.g., 0.1% DMSO in media) to control wells.
-
Incubation: a. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 14 days. b. Depending on the cell line's metabolic rate and media consumption, a partial media change with freshly prepared this compound may be required during the incubation period (e.g., every 3-4 days).
-
Cell Viability Measurement (Day 14): a. Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[4][5] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][5] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5] f. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence (media only wells) from all experimental wells. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis of H3K36me3 Levels
This protocol describes the detection of H3K36me3 levels in cells treated with this compound to confirm its on-target effect.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
Histone extraction buffer
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (e.g., 15%) and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Histone Extraction: a. Seed cells in a larger format (e.g., 6-well plates or flasks) and treat with desired concentrations of this compound and vehicle for a specified time (e.g., 48-72 hours). b. Harvest the cells and perform histone extraction using a suitable protocol (e.g., acid extraction).
-
Protein Quantification: a. Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-H3K36me3 antibody (diluted in blocking buffer) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system. b. To normalize for protein loading, either strip the membrane and re-probe with an anti-total Histone H3 antibody or run a parallel blot. c. Quantify the band intensities using densitometry software. The H3K36me3 signal should be normalized to the total Histone H3 signal. A reduction in the normalized H3K36me3 signal in this compound-treated samples compared to the control indicates on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ch.promega.com [ch.promega.com]
- 5. OUH - Protocols [ous-research.no]
Application Notes and Protocols for EZM0414 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[3] Inhibition of SETD2 by this compound leads to a reduction in global H3K36me3 levels, which can suppress tumor cell proliferation.[3] These application notes provide detailed protocols for the preparation and use of this compound in various in vitro cell culture experiments to study its effects on cancer cell lines, particularly those of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][4]
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of SETD2. This leads to a decrease in the levels of H3K36me3 on chromatin, which in turn affects various cellular processes that are dependent on this histone mark. In certain cancers, such as t(4;14) multiple myeloma, there is a high level of H3K36me2, the substrate for SETD2, making these cells particularly sensitive to SETD2 inhibition.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
Application Notes and Protocols: In Vivo Dosing and Administration of EZM0414 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET domain-containing 2 (SETD2) histone methyltransferase.[1][2][3] SETD2 is the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[4][5] Dysregulation of SETD2 activity has been implicated in the pathogenesis of various malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][6] this compound has demonstrated significant anti-tumor activity in preclinical mouse models, making it a promising therapeutic agent for these cancers.[1][6]
These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in mouse models based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a KMS-11 Multiple Myeloma Xenograft Model
| Mouse Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NOD SCID | Human KMS-11 | 15 mg/kg this compound | Oral (p.o.), Twice Daily (BID) | 60% reduction | [7] |
| NOD SCID | Human KMS-11 | 30 mg/kg this compound | Oral (p.o.), Twice Daily (BID) | 91% reduction | [7] |
| Not Specified | Human KMS-11 | "Top two doses" | Not Specified | 95% maximal TGI | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Dose | Administration Route | Bioavailability (F) | Half-life (t1/2) | Reference |
| CD-1 | 50 mg/kg | Oral (p.o.) | ~2-fold higher exposure than analogue 7 | Not Specified | [7] |
| Not Specified | 50 mg/kg | Oral (p.o.) | ~100% | 1.8 hours | [8][9] |
Table 3: In Vivo Anti-Tumor Activity of this compound in Various Xenograft Models
| Mouse Model | Cell Line (Cancer Type) | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Xenograft | RPMI-8226 (non-t(4;14) MM) | This compound | Not Specified | > 75% | [1] |
| Xenograft | MM.1S (non-t(4;14) MM) | This compound | Not Specified | > 75% | [1] |
| Xenograft | TMD8 (DLBCL) | This compound | Not Specified | > 75% | [1] |
| Xenograft | KARPAS422 (DLBCL) | This compound | Not Specified | > 75% | [1] |
| Xenograft | WSU-DLCL2 (DLBCL) | This compound | Not Specified | > 50% | [1] |
| Xenograft | SU-DHL-10 (DLBCL) | This compound | Not Specified | > 50% | [1] |
Experimental Protocols
Protocol 1: General Preparation of this compound for Oral Administration in Mice
Materials:
-
This compound powder
-
Vehicle (select one of the options below)
-
Option A: Carboxymethylcellulose sodium (CMC-Na) solution
-
Option B: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Option C: 10% DMSO, 90% Corn oil
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 15, 30, or 50 mg/kg), the number of mice, and the dosing volume (typically 100 µL or 0.1 mL per 10 g of body weight). It is advisable to prepare a slight excess of the formulation.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle:
-
For Option A (CMC-Na): Prepare a solution of CMC-Na in sterile water at the desired concentration (e.g., 0.5%).
-
For Option B (DMSO/PEG300/Tween-80/Saline): Sequentially add the components in the specified ratio. Ensure each component is fully dissolved before adding the next.
-
For Option C (DMSO/Corn oil): Add DMSO to the corn oil and mix thoroughly.
-
-
Formulate the dosing solution:
-
Add a small amount of the chosen vehicle to the this compound powder and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension or solution.
-
If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes or until a uniform suspension is achieved.
-
-
Store the formulation appropriately. If not used immediately, store as recommended. For example, stock solutions of this compound in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[8]
Protocol 2: Oral Administration of this compound to Mice
Procedure:
-
Gently restrain the mouse using an appropriate handling technique to expose the head and neck.
-
Measure the desired volume of the this compound formulation into a 1 mL syringe fitted with a ball-tipped oral gavage needle.
-
Ensure there are no air bubbles in the syringe and needle.
-
Insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Advance the needle gently until the tip is in the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the formulation.
-
Carefully withdraw the needle.
-
Monitor the mouse for a few minutes to ensure it has tolerated the procedure well and there are no signs of distress.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
Procedure:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., KMS-11 for multiple myeloma) under standard conditions.
-
Harvest the cells and resuspend them in an appropriate medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously implant the cell suspension into the flank of immunocompromised mice (e.g., NOD SCID).
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor dimensions using calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer this compound or vehicle orally according to the desired dosing schedule (e.g., 15 or 30 mg/kg, BID).
-
-
Data Analysis:
-
Continue treatment and tumor monitoring for the duration of the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
The antitumor effects of this compound have been shown to correlate with reductions in intratumoral H3K36me3 levels, which can be assessed by western blot analysis of tumor lysates.[1][6]
-
Mandatory Visualizations
Caption: The SETD2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 5. Facebook [cancer.gov]
- 6. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing EZM0414 in Xenograft Models of Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] SETD2 is the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA repair, and B-cell development.[3][4][5][6] In the context of multiple myeloma (MM), particularly in cases with the t(4;14) translocation, there is a dysregulation of H3K36 methylation. This translocation leads to the overexpression of the MMSET (NSD2) protein, which increases levels of H3K36me2, the substrate for SETD2.[5][7][8] By inhibiting SETD2, this compound disrupts this oncogenic signaling pathway, presenting a promising therapeutic strategy for relapsed or refractory multiple myeloma.[4][9][10] Preclinical studies utilizing xenograft models have demonstrated significant anti-tumor activity of this compound.[9][11]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical xenograft models of multiple myeloma, designed to guide researchers in evaluating its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the catalytic activity of SETD2.[3] In t(4;14) positive multiple myeloma, the overexpression of MMSET leads to an accumulation of H3K36me2. SETD2 then converts H3K36me2 to H3K36me3. Inhibition of SETD2 by this compound blocks this conversion, leading to a reduction in H3K36me3 levels. This alteration in histone methylation patterns disrupts gene expression programs that are essential for the proliferation and survival of multiple myeloma cells.[4][10]
Preclinical Efficacy Data
In vivo studies using xenograft models of multiple myeloma have demonstrated the potent anti-tumor effects of this compound. The following tables summarize the key quantitative data from these preclinical evaluations.
In Vitro Potency of this compound
| Cell Line Type | Median IC50 (µM) |
| t(4;14) MM Cell Lines | 0.24[10][11] |
| non-t(4;14) MM Cell Lines | 1.2[11] |
In Vivo Efficacy of this compound in KMS-11 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Reduction (%) | Reference |
| This compound | 15 mg/kg, p.o., BID | 60 | [7] |
| This compound | 30 mg/kg, p.o., BID | 91 | [7] |
In Vivo Efficacy of this compound in Various MM Xenograft Models
| Xenograft Model | Translocation Status | Maximal Tumor Growth Inhibition (TGI) (%) | Reference |
| KMS-11 | t(4;14) | 95 | [11] |
| RPMI-8226 | non-t(4;14) | >75 | [11] |
| MM.1S | non-t(4;14) | >75 | [11] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies with this compound in multiple myeloma models.
Experimental Workflow Overview
Protocol 1: Cell Line Culture and Maintenance
1.1. Cell Lines:
-
KMS-11: Human multiple myeloma cell line with t(4;14) translocation. Can be cultured as both adherent and suspension cells.[12]
-
RPMI-8226: Human multiple myeloma cell line (non-t(4;14)).
-
MM.1S: Human multiple myeloma cell line (non-t(4;14)).
1.2. Culture Media:
-
RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Specific FBS concentrations may need to be optimized for each cell line.
1.3. Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell cultures in an exponential growth phase.[13] For adherent KMS-11 cells, passage using trypsin-EDTA after washing with PBS.[12] Suspension cells can be split by dilution.
Protocol 2: Xenograft Model Establishment
2.1. Animals:
-
Use female immunodeficient mice, such as NOD SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma) mice, aged 4-6 weeks.[9][14]
-
Allow mice to acclimatize for at least one week before experimental procedures.
2.2. Cell Preparation for Implantation:
-
Harvest cells during their exponential growth phase.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >90%.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at the desired concentration.[7]
2.3. Subcutaneous Implantation:
-
Inject a total volume of 100-200 µL containing 5 x 10^6 to 1 x 10^7 cells subcutaneously into the right flank of each mouse.[7]
-
Monitor the animals regularly for tumor development.
Protocol 3: this compound Administration and Monitoring
3.1. Drug Formulation:
-
A common vehicle for oral administration of small molecule inhibitors is 0.5% methylcellulose (or carboxymethylcellulose) with 0.1-0.2% Tween 80 in sterile water. The exact formulation for this compound used in published studies is not detailed but this is a standard approach.
-
Prepare the formulation fresh daily or as per stability data.
3.2. Treatment Initiation and Dosing:
-
Begin treatment when tumors reach a mean volume of 100-150 mm³.[7]
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 15 mg/kg and 30 mg/kg) twice daily (BID).[1][3]
3.3. Monitoring:
-
Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
Protocol 4: Endpoint Analysis - Western Blot for H3K36me3
4.1. Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis and fix another portion in formalin for histology if desired.
-
For protein extraction, homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Extract histones from the tumor tissue using an acid extraction protocol or a commercial kit.
4.2. Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 15-20 µg of histone extracts on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C.[15][16]
-
Use an antibody for total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software to assess the reduction in H3K36me3 levels in this compound-treated tumors compared to vehicle controls.
Conclusion
This compound has demonstrated significant preclinical activity in xenograft models of multiple myeloma, particularly in those harboring the t(4;14) translocation. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo efficacy and pharmacodynamic effects of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the continued development of this promising therapeutic agent for patients with multiple myeloma.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Establishment of xenotransplated mouse model using primary multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy of lidamycin against human multiple myeloma RPMI 8226 cells and the xenograft in nonobese diabetic/severe combined immunodeficiency mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Keats Lab - KMS-11 [keatslab.org]
- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. td2inc.com [td2inc.com]
- 15. Histone H3K36me3 antibody (mAb) (Clone MABI 0333) | Proteintech [ptglab.com]
- 16. H3K36me3 Antibody - ChIP-seq Grade (C15410058) | Diagenode [diagenode.com]
Application Notes and Protocols: Determination of EZM0414 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] As an epigenetic modifier, SETD2 plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair, primarily through the trimethylation of histone H3 at lysine 36 (H3K36me3).[4][5] Dysregulation of SETD2 activity has been implicated in the pathogenesis of several malignancies, making it a compelling therapeutic target.[5][6] Notably, in multiple myeloma (MM) with the t(4;14) translocation, overexpression of the histone methyltransferase MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2.[5][6] This creates a dependency on SETD2 for tumor cell proliferation, suggesting a potential therapeutic vulnerability.[6] this compound has shown promise in preclinical studies, particularly in models of multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[5][7][8]
These application notes provide a comprehensive overview of the in vitro efficacy of this compound across various cancer cell lines, with a focus on determining its half-maximal inhibitory concentration (IC50). Detailed protocols for cell viability assays are provided to enable researchers to independently assess the anti-proliferative effects of this compound.
Data Presentation: IC50 Values of this compound
The anti-proliferative activity of this compound has been evaluated in a panel of multiple myeloma and diffuse large B-cell lymphoma cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized below.
| Cancer Type | Cell Line Subtype | Representative Cell Line(s) | Median IC50 (µM) | IC50 Range (µM) | Reference |
| Multiple Myeloma (MM) | t(4;14) | KMS-11 | 0.24 | Not Specified | [5][8][9] |
| non-t(4;14) | RPMI-8226, MM.1S | 1.2 | Not Specified | [5][8] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | TMD8, KARPAS422, WSU-DLCL2, SU-DHL-10 | Not Specified | 0.023 to >10 | [1][8][9] |
Note: The wide range of IC50 values observed in DLBCL cell lines suggests that the sensitivity to this compound is likely influenced by the specific genetic and molecular context of each cell line.
Signaling Pathway of this compound Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of SETD2. This leads to a reduction in the levels of H3K36me3, a critical epigenetic mark for maintaining genomic integrity and regulating gene expression. In the context of t(4;14) multiple myeloma, the overexpression of MMSET leads to an accumulation of H3K36me2. By inhibiting SETD2, this compound disrupts the subsequent trimethylation step, which is crucial for the survival and proliferation of these cancer cells.
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
The following is a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[10][11] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials
-
This compound
-
Human cancer cell line of interest (e.g., KMS-11, RPMI-8226, TMD8)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
Detailed Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in the appropriate medium in a humidified incubator at 37°C with 5% CO2.[11]
-
When cells reach 70-80% confluency, detach them using trypsin-EDTA.[11]
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.[12]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a 10-point, 3-fold dilution series.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).[11]
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[11]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[10][11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Fit a sigmoidal dose-response curve to the data and determine the IC50 value, which is the concentration that corresponds to 50% cell viability.[12][13]
-
Conclusion
This compound is a promising therapeutic agent that demonstrates potent anti-proliferative effects in various cancer cell lines, particularly in multiple myeloma and diffuse large B-cell lymphoma. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this novel SETD2 inhibitor. Accurate determination of IC50 values is a critical first step in evaluating the potential of this compound as a targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. clyte.tech [clyte.tech]
Measuring Target Engagement of EZM0414 in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent and selective, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[3][4] Dysregulation of SETD2 activity has been implicated in various malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[3][5]
These application notes provide detailed protocols for measuring the target engagement of this compound in a cellular context. The primary and most direct method to assess this compound target engagement is to quantify the reduction of its catalytic product, H3K36me3. Additionally, advanced techniques such as Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Mass Spectrometry (IP-MS), and Chromatin Immunoprecipitation sequencing (ChIP-seq) can provide further insights into the direct binding of this compound to SETD2 and its downstream functional consequences.
Key Concepts and Assays
Measuring the interaction of this compound with its target, SETD2, within a cell can be approached through various methods, each providing unique insights.
-
Western Blot for H3K36me3: A straightforward and widely used method to quantify the levels of the specific epigenetic mark produced by SETD2. A reduction in H3K36me3 levels upon treatment with this compound is a direct indicator of target inhibition.[3][4]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses the direct binding of a ligand (this compound) to its target protein (SETD2) in intact cells. Ligand binding typically stabilizes the target protein, leading to a shift in its thermal denaturation profile.[6][7]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): A powerful technique to confirm the interaction of this compound with SETD2 and to identify other proteins that may be part of the SETD2 complex and affected by the inhibitor.[8][9]
-
Chromatin Immunoprecipitation sequencing (ChIP-seq): A genome-wide approach to map the locations of H3K36me3. Treatment with this compound is expected to lead to a global reduction in H3K36me3 peaks, providing a comprehensive view of the inhibitor's effect on the epigenome.[10][11]
Data Presentation
This compound In Vitro Activity
| Cell Line | Cancer Type | Translocation Status | IC50 (µM) | Reference |
| t(4;14) MM cell lines (median) | Multiple Myeloma | t(4;14) | 0.24 | [3] |
| non-t(4;14) MM cell lines (median) | Multiple Myeloma | non-t(4;14) | 1.2 | [3] |
| KMS-11 | Multiple Myeloma | t(4;14) | 0.370 | [4] |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | Various | 0.023 to >10 | [3] |
This compound In Vivo Target Engagement and Efficacy in KMS-11 Xenograft Model
| Treatment Group | Dose (mg/kg, bid) | Tumor Growth Reduction (%) | H3K36me3 Reduction (%) | Reference |
| This compound | 15 | 60 | 90 | [4][12] |
| This compound | 30 | 91 | 93 | [4][12] |
Signaling Pathways and Experimental Workflows
This compound inhibits SETD2, blocking H3K36me3 formation.
Western Blot workflow for H3K36me3 detection.
CETSA experimental workflow.
Experimental Protocols
Protocol 1: Western Blot for H3K36me3 Reduction
This protocol describes the detection and quantification of H3K36me3 levels in cells treated with this compound.
Materials:
-
Cell lines of interest (e.g., KMS-11, MM.1S)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere (for adherent cells) or reach a logarithmic growth phase (for suspension cells).
-
Treat cells with a dose-range of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using a suitable assay (e.g., Bradford or BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize histone extracts to equal protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-H3K36me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting procedure for total Histone H3 as a loading control.
-
-
Detection and Quantification:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the H3K36me3 signal to the total Histone H3 signal.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to assess the direct binding of this compound to SETD2 in intact cells.[7][13]
Materials:
-
Cell line expressing SETD2
-
This compound and vehicle control (DMSO)
-
PBS with protease inhibitors
-
Lysis buffer
-
Thermal cycler
-
Western blot reagents (as in Protocol 1)
-
Anti-SETD2 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with a saturating concentration of this compound or vehicle for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SETD2 in each sample by Western blot using an anti-SETD2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for SETD2 at each temperature.
-
Normalize the data to the signal at the lowest temperature (100% soluble).
-
Plot the percentage of soluble SETD2 against temperature to generate melt curves for both this compound- and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol describes the immunoprecipitation of SETD2 to confirm its interaction with this compound and to identify interacting partners.[8][14]
Materials:
-
Cells treated with this compound or vehicle
-
IP lysis buffer
-
Anti-SETD2 antibody or anti-FLAG antibody (for FLAG-tagged SETD2)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysis:
-
Lyse treated cells with IP lysis buffer containing protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-SETD2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads extensively with wash buffers to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Prepare the eluates for mass spectrometry analysis (e.g., trypsin digestion).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
Identify proteins and quantify their abundance. Compare the protein profiles from this compound-treated and vehicle-treated samples to identify proteins whose interaction with SETD2 is altered by the inhibitor.
-
Protocol 4: Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol provides a method for the genome-wide analysis of H3K36me3 distribution following this compound treatment.[1][12]
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease
-
Anti-H3K36me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Chromatin Cross-linking and Preparation:
-
Cross-link proteins to DNA in treated cells with formaldehyde. Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin to a size range of 200-500 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3K36me3 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification and Sequencing:
-
Purify the ChIP DNA using a DNA purification kit.
-
Prepare a sequencing library and perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions enriched for H3K36me3.
-
Compare the H3K36me3 profiles between this compound-treated and vehicle-treated samples to identify regions with reduced H3K36me3.
-
References
- 1. Dynamic histone H3 methylation during gene induction: HYPB/Setd2 mediates all H3K36 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 10. SETDB1/NSD-dependent H3K9me3/H3K36me3 dual heterochromatin maintains gene expression profiles by bookmarking poised enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 12. Systematic perturbations of SETD2, NSD1, NSD2, NSD3 and ASH1L reveals their distinct contributions to H3K36 methylation | bioRxiv [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for H3K36me3 with EZM0414 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in-situ effects of EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2, on the H3K36me3 epigenetic mark using immunohistochemistry (IHC). The protocols outlined below are intended for use in preclinical research settings.
Introduction
Histone H3 lysine 36 trimethylation (H3K36me3) is a critical epigenetic modification associated with transcriptional activation, DNA repair, and RNA splicing.[1] The sole enzyme responsible for this mark is SETD2.[2] Dysregulation of the SETD2/H3K36me3 axis is implicated in various cancers, making SETD2 a compelling therapeutic target.[3]
This compound is a first-in-class, orally bioavailable small molecule inhibitor of SETD2.[4] By inhibiting SETD2, this compound leads to a reduction in global H3K36me3 levels, which has shown anti-tumor activity in preclinical models of multiple myeloma and diffuse large B-cell lymphoma.[4][5] Immunohistochemistry is a powerful technique to visualize and quantify the pharmacodynamic effects of this compound on H3K36me3 levels directly within the tumor microenvironment.
Key Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in preclinical models.
Table 1: In Vitro Activity of this compound
| Cell Line Type | IC50 (µM) | Reference |
| t(4;14) Multiple Myeloma (Median) | 0.24 | [4] |
| non-t(4;14) Multiple Myeloma (Median) | 1.2 | [4] |
| Diffuse Large B-Cell Lymphoma | 0.023 to >10 | [4] |
Table 2: In Vivo Pharmacodynamic Effect of this compound on H3K36me3 Levels in a KMS-11 Xenograft Model
| This compound Dose (mg/kg, bid) | Mean AUC (0-24h) (ng·h/mL) | % Reduction in H3K36me3 (vs. Vehicle) | Reference |
| 15 | 10,700 | Not specified | [6] |
| 30 | 22,200 | Significant modulation | [6] |
Table 3: In Vivo Anti-tumor Efficacy of this compound in a KMS-11 Xenograft Model
| This compound Dose (mg/kg, bid) | Tumor Growth Reduction (%) | Reference |
| 15 | 60 | [6] |
| 30 | 91 | [6] |
Experimental Protocols
In Vivo Treatment of Xenograft Models with this compound
This protocol is based on preclinical studies of this compound.[6]
-
Animal Models: Establish tumor xenografts in immunocompromised mice (e.g., NOD SCID) by subcutaneously implanting human multiple myeloma (e.g., KMS-11) or DLBCL cell lines.
-
Drug Formulation: Prepare this compound for oral administration in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water.
-
Dosing Regimen: Administer this compound orally (p.o.) twice daily (bid) at desired concentrations (e.g., 15 mg/kg and 30 mg/kg).
-
Treatment Duration: Continue treatment for the duration of the efficacy study, monitoring tumor volume and animal well-being.
-
Tissue Collection: At the end of the study, or at specified time points, euthanize animals and excise tumors. A portion of the tumor should be fixed in 10% neutral buffered formalin for 24-48 hours for IHC analysis, and another portion can be snap-frozen for Western blot analysis.
Immunohistochemistry (IHC) Staining for H3K36me3 in Paraffin-Embedded Tissues
This is a generalized protocol; optimization may be required for specific antibodies and tissues.
Reagents and Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against H3K36me3 (use a validated antibody)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate in blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-H3K36me3 antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Quantification of H3K36me3 IHC Staining (H-Score)
The H-score is a semi-quantitative method to assess the intensity and percentage of stained cells.[7][8]
-
Scoring Intensity: Assign an intensity score to the nuclear staining of tumor cells:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Estimating Percentage: Determine the percentage of tumor cells at each intensity level.
-
Calculating H-Score: Use the following formula: H-Score = [1 x (% of 1+ cells)] + [2 x (% of 2+ cells)] + [3 x (% of 3+ cells)] The H-score will range from 0 to 300.
Western Blot for H3K36me3
Nuclear Protein Extraction:
-
Homogenize snap-frozen tumor tissue in a hypotonic buffer on ice.
-
Centrifuge to pellet the nuclei.
-
Lyse the nuclei with a high-salt nuclear extraction buffer.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing nuclear proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
Western Blot Protocol:
-
SDS-PAGE: Separate 20-30 µg of nuclear protein extract on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K36me3 (and a loading control like total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry can be used to quantify the band intensities, normalizing the H3K36me3 signal to the total Histone H3 signal.
Logical Relationship Diagram
References
- 1. Understanding histone H3 lysine 36 methylation and its deregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Methylation and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing EZM0414 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of EZM0414 in cell viability assays.
Understanding this compound: Mechanism of Action
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the SET domain containing 2 (SETD2) histone methyltransferase.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic integrity and regulating gene expression.[2][3] By inhibiting SETD2, this compound leads to a global reduction in H3K36me3 levels, which can induce apoptosis and inhibit proliferation in cancer cells, particularly in malignancies dependent on dysregulated histone methylation pathways such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: The optimal concentration of this compound is highly dependent on the cell line being tested. Based on preclinical data, a broad concentration range from 0.01 µM to 10 µM is a reasonable starting point for dose-response experiments. For cell lines with the t(4;14) translocation in multiple myeloma, a more potent anti-proliferative effect is observed, with a median IC50 value around 0.24 µM.[1][4] In contrast, non-t(4;14) MM cell lines and various DLBCL cell lines show a wider range of sensitivity, with IC50 values from 0.023 µM to over 10 µM.[1]
Q2: What is the recommended incubation time for this compound treatment?
A2: The duration of treatment with this compound can significantly impact the observed effect on cell viability. For initial screening, a 72-hour incubation period is a common starting point. However, longer incubation periods, such as 7 to 14 days, have been shown to be effective, particularly for assessing long-term anti-proliferative effects.[1][5] The optimal incubation time should be determined empirically for each cell line and experimental endpoint.
Q3: My cell viability results with this compound are inconsistent. What are the potential causes and solutions?
A3: Inconsistent results can arise from several factors. Here are some common issues and troubleshooting tips:
-
Compound Solubility and Stability: Ensure that the this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Seeding Density: The number of cells seeded per well can influence the outcome of the assay. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of less than 0.5% in your culture medium and include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental setup.
-
Assay-Specific Artifacts: Some assay reagents can interact with colored or fluorescent compounds. If you suspect interference, consider using an alternative viability assay that relies on a different detection method (e.g., switching from a colorimetric to a luminescence-based assay).
Q4: How can I be sure that the observed effects are due to the inhibition of SETD2 and not off-target effects?
A4: While this compound is a selective inhibitor of SETD2, it's crucial to consider potential off-target effects. In vitro safety screening has shown that this compound has minimal activity against a large panel of kinases and other cellular targets at concentrations where it potently inhibits SETD2.[6] To further validate that the observed phenotype is due to on-target activity, consider the following:
-
Western Blot Analysis: Confirm that this compound treatment leads to a dose-dependent decrease in global H3K36me3 levels in your cells. This provides direct evidence of target engagement.
-
Rescue Experiments: If feasible, overexpressing a drug-resistant mutant of SETD2 could rescue the effects of this compound, confirming on-target activity.
-
Use of a Structurally Different Inhibitor: If available, using a different, structurally unrelated SETD2 inhibitor should produce a similar phenotype.
Data Presentation: this compound IC50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line Subtype | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Multiple Myeloma (MM) | |||
| t(4;14) | KMS-11 | 0.24 (median) | [1][4] |
| non-t(4;14) | RPMI-8226, MM.1S | 1.2 (median) | [4] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8, KARPAS422, WSU-DLCL2, SU-DHL-10 | 0.023 to >10 | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for a colorimetric assay to measure cell metabolic activity as an indicator of viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimized density.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the compound to the wells, including appropriate controls.
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
SETD2 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of SETD2 by this compound disrupts H3K36 trimethylation.
Experimental Workflow for Cell Viability Assay
Caption: A streamlined workflow for assessing cell viability with this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to resolving common issues in viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETD2 suppresses tumorigenesis in a KRASG12C-driven lung cancer model and its catalytic activity is regulated by histone acetylation [elifesciences.org]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: H3K36me3 Western Blotting with EZM0414
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing a low or absent signal in their H3K36me3 western blots, particularly when using the SETD2 inhibitor, EZM0414.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect H3K36me3 levels?
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the SETD2 methyltransferase.[1] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in vivo.[1] Therefore, treating cells or animal models with this compound is expected to decrease the levels of H3K36me3. A low or absent signal for H3K36me3 in a western blot following this compound treatment is the anticipated outcome and indicates successful target engagement by the inhibitor.
Q2: I've treated my cells with this compound and now I can't detect H3K36me3 in my western blot. How do I know if the experiment worked or if my western blot failed?
This is the key question when working with an inhibitor. To distinguish between a true biological effect and a technical failure, it is crucial to include proper controls in your experiment. A positive control, such as a lysate from untreated cells or a vehicle-treated control group, should show a strong H3K36me3 signal. A loading control, such as total Histone H3 or a non-nuclear protein like GAPDH, should be consistent across all lanes. If your positive control shows a strong signal and your loading control is even, a low or absent signal in your this compound-treated samples indicates effective inhibition of SETD2.
Q3: What is the expected level of H3K36me3 reduction after this compound treatment?
The degree of H3K36me3 reduction is dependent on the dose of this compound, the treatment duration, and the biological system being studied. In preclinical xenograft models, significant dose-dependent reductions in H3K36me3 have been observed.
Quantitative Data Summary
The following table summarizes the in vivo pharmacodynamic (PD) relationship between this compound dosage and H3K36me3 reduction in a KMS-11 xenograft tumor mouse model.
| Oral Dose (mg/kg, bid) | Area Under the Curve (AUC, µg·h/mL) | Percent Reduction in H3K36me3 (%) |
| 15 | 9.4 | 90 |
| 30 | 21.4 | 93 |
Data from a study on a KMS-11 xenograft tumor mouse model, with H3K36me3 levels measured 12 hours after the last dose compared to a vehicle control.[2]
Troubleshooting Guide for Low H3K36me3 Signal
Use this guide to troubleshoot potential technical issues with your western blot.
| Observation | Potential Cause | Recommended Solution |
| No signal in any lane (including positive control) | Antibody Problem | - Primary Antibody: Ensure you are using a validated antibody for western blotting. Check the datasheet for recommended dilutions and incubation times. Consider performing a dot blot to confirm antibody activity. - Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit for a rabbit primary), is not expired, and is used at the correct dilution. |
| Detection Reagent Issue | - Ensure your ECL substrate has not expired and is prepared correctly. Test the substrate by adding a small amount of secondary antibody directly to the mixed reagent; it should glow. | |
| Transfer Failure | - Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. - For small proteins like histones, use a 0.2 µm pore size membrane (PVDF or nitrocellulose) and optimize transfer time to prevent over-transfer.[3] | |
| Weak signal in the positive control lane | Insufficient Protein Load | - For histone modifications, it is often necessary to load a higher amount of protein than for more abundant targets. Start with at least 20-30 µg of whole-cell lysate or, ideally, use a nuclear extract or acid-extracted histones. |
| Suboptimal Antibody Concentration/Incubation | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). | |
| Blocking Buffer Issue | - Some blocking buffers, like non-fat dry milk, can mask certain epitopes. Try blocking with 5% Bovine Serum Albumin (BSA) in TBST.[4][5] | |
| Signal present in positive control, but absent in this compound-treated lane (as expected), but loading control is also weak or absent in the treated lane | Uneven Protein Loading | - Carefully quantify the protein concentration of your lysates before loading. - Always include a reliable loading control (e.g., total Histone H3, Lamin B1 for nuclear extracts, or GAPDH for whole-cell lysates) to verify equal loading. |
| Sample Degradation | - Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation. |
Experimental Protocols
Histone Extraction using Acid Extraction
This protocol is recommended for enriching histone proteins and obtaining a cleaner background in your western blot.
-
Harvest and pellet cells by centrifugation. Wash the pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow the cells to swell.
-
Centrifuge to pellet the intact nuclei.
-
Discard the supernatant (cytoplasmic fraction) and resuspend the nuclear pellet in 0.4 N H2SO4.
-
Incubate on a rotator at 4°C for at least 1 hour to extract the basic histone proteins.
-
Centrifuge at high speed to pellet the cellular debris.
-
Transfer the supernatant containing the histones to a new tube and precipitate the histones using trichloroacetic acid (TCA).[6]
-
Wash the histone pellet with ice-cold acetone to remove the acid.
-
Air-dry the pellet and resuspend in ultrapure water.
-
Determine the protein concentration using a BCA assay.
H3K36me3 Western Blot Protocol
-
Sample Preparation: Mix your histone extract with an equal volume of 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel. The high percentage gel helps in resolving low molecular weight proteins like histones.[5]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[3] Perform a Ponceau S stain to confirm successful transfer.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[4][5]
-
Primary Antibody Incubation: Incubate the membrane with your primary H3K36me3 antibody at the manufacturer's recommended dilution in 5% BSA/TBST. This is often done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the H3K36me3 pathway.
Experimental Workflow for Troubleshooting Low Signal
Caption: A logical workflow for troubleshooting low H3K36me3 western blot signals.
References
EZM0414 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of EZM0414 and how to resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3][4][5] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA damage repair, and RNA splicing.[1][6] By inhibiting SETD2, this compound prevents these cellular processes, which can ultimately lead to the inhibition of tumor cell proliferation.[4][7] It is being investigated for its therapeutic potential in various cancers, including multiple myeloma and diffuse large B-cell lymphoma.[2][3][8]
Q2: What are the known solubility characteristics of this compound?
This compound is a solid compound with limited solubility in aqueous solutions.[6] Its solubility is significantly better in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][6] Several suppliers provide data on its solubility in different solvents, which can vary slightly. It is crucial to use fresh, high-quality solvents, as the presence of moisture can negatively impact solubility.[9][10] For instance, moisture-absorbing DMSO can reduce its solubility.[1][9]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems researchers may face when preparing this compound solutions for their experiments.
Problem 1: this compound powder is not dissolving in the chosen solvent.
-
Possible Cause: The concentration of this compound may be too high for the selected solvent.
-
Solution:
-
Refer to the solubility data tables below to ensure you are within the recommended concentration range for your chosen solvent.
-
If precipitation occurs, gentle warming of the solution (e.g., in a 37°C or 60°C water bath) and/or sonication can aid in dissolution.[11] Be cautious with temperature-sensitive applications.
-
For aqueous-based buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.[10]
-
Problem 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The final concentration of DMSO may be too low to maintain this compound in solution, or the compound's solubility limit in the aqueous medium has been exceeded.
-
Solution:
-
When diluting from a DMSO stock, add the stock solution to the aqueous medium slowly while gently vortexing or swirling the tube to ensure rapid mixing.[12]
-
Maintain a final DMSO concentration that is sufficient to keep the compound dissolved, typically below 0.5% for most cell-based assays to avoid solvent toxicity.[13] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[10]
-
If precipitation persists, consider using a formulation with co-solvents for in vivo or certain in vitro experiments.
-
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various solvents as reported by different suppliers. Note that these values can be a guide, and empirical testing for your specific experimental conditions is recommended.
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | 20 mg/mL to 200 mg/mL (may require ultrasonic and warming to 60°C) | [1][7][11] |
| Ethanol | Slightly soluble: 0.1-1 mg/mL to 10 mg/mL | [1][6] |
| Water | Insoluble | [1] |
| H₂O | 6.67 mg/mL (requires ultrasonic and warming to 60°C) | [11] |
Table 2: Formulations for In Vitro and In Vivo Studies
| Formulation Composition | Achievable Concentration | Application | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | In vivo | [11][14] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | In vivo | [11][14] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | In vivo | [11][14] |
| 5% DMSO, 95% Corn oil | 0.330 mg/mL | In vivo | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 400.49 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 4.0049 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes. d. Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations if necessary. c. To prepare the final working solution, dilute the DMSO stock (or intermediate dilution) directly into the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. d. Mix thoroughly by gentle inversion or pipetting. e. Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically ≤ 0.5%). f. Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound solution preparation.
References
- 1. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 7. reactivi.ro [reactivi.ro]
- 8. onclive.com [onclive.com]
- 9. selleckchem.com [selleckchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers [jcancer.org]
- 12. emulatebio.com [emulatebio.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. This compound TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
Potential off-target effects of EZM0414 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of EZM0414 in cellular models. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[1][3] By inhibiting SETD2, this compound is expected to reduce the growth of certain cancer cells, particularly those with a dependency on this pathway, such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5]
Q2: How selective is this compound for SETD2?
A2: this compound is a highly selective inhibitor of SETD2. In a comprehensive screening against a panel of 72 kinases and 47 other cellular targets, this compound showed minimal off-target activity at concentrations significantly higher than its on-target IC50.[6]
Q3: What are the known off-target activities of this compound?
A3: In vitro safety pharmacology studies have identified weak interactions with a limited number of other proteins at micromolar concentrations. These include:
-
Dopamine D2 Receptor (D2R): Antagonistic activity with an IC50 of 13.0 μM.[6]
-
Serotonin 1B Receptor (5-HT1B): Agonistic activity with an IC50 of 3.2 μM.[6]
-
Cytochrome P450 2C8 (CYP2C8): Weak inhibition with an IC50 of 4.8 μM.[6]
It is important to note that these off-target activities occur at concentrations that are substantially higher than the biochemical and cellular IC50 values for SETD2 inhibition (18 nM and 34 nM, respectively).[7]
Q4: At what concentrations are off-target effects likely to be observed in my cellular experiments?
A4: Off-target effects are more likely to be observed when using this compound at concentrations approaching or exceeding the IC50 values for its off-targets (i.e., > 3 µM). For most cell-based assays focusing on SETD2 inhibition, this compound is typically used at concentrations ranging from high nanomolar to low micromolar, where it is highly selective for its primary target.
Q5: Could the observed phenotype in my experiment be due to an off-target effect?
A5: While this compound is highly selective, it is crucial to consider the possibility of off-target effects, especially if using high concentrations of the inhibitor or observing unexpected cellular responses. The troubleshooting guide below provides steps to help differentiate between on-target and potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular effect that is not readily explained by the known functions of SETD2 inhibition (e.g., unexpected changes in cell signaling pathways, morphology, or viability in a cell line not known to be dependent on SETD2).
References
- 1. benchchem.com [benchchem.com]
- 2. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Navigating EZM0414-Induced Cytotoxicity in Primary Cell Cultures: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the potential cytotoxic effects of EZM0414, a potent and selective SETD2 inhibitor, in primary cell cultures. Given the sensitive nature of primary cells compared to immortalized cell lines, careful experimental design and troubleshooting are paramount to obtaining reliable and reproducible data. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that selectively inhibits SETD2, a histone methyltransferase.[1] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active gene transcription, DNA repair, and RNA splicing.[2][3] By inhibiting SETD2, this compound disrupts these fundamental cellular processes, leading to anti-proliferative effects in cancer cells, particularly in multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[4]
Q2: Why are primary cells more sensitive to this compound-induced cytotoxicity compared to cancer cell lines?
A2: Primary cells exist in a delicate balance of signaling pathways that govern their survival and function. Unlike cancer cell lines, which are often adapted for robust proliferation in vitro, primary cells have a finite lifespan and are more susceptible to perturbations in their natural state.[5] SETD2 plays a crucial role in maintaining the genomic integrity and proper gene expression in normal cells.[6] Therefore, inhibition of SETD2 by this compound can disrupt these essential processes, leading to higher cytotoxicity in primary cells.
Q3: What are the initial signs of this compound-induced cytotoxicity in primary cell cultures?
A3: Initial signs of cytotoxicity can be subtle and should be monitored closely. These include:
-
Changes in morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Reduced proliferation rate: A noticeable decrease in the rate of cell division compared to vehicle-treated controls.
-
Increased cell death: Observation of floating cells or debris in the culture medium.
-
Decreased metabolic activity: Reduced signal in metabolic assays such as MTT or resazurin.
Q4: What is a recommended starting concentration for this compound in primary cell cultures?
A4: Due to the variability in sensitivity among different primary cell types, it is crucial to perform a dose-response experiment to determine the optimal concentration. As a starting point, consider the IC50 values of this compound in sensitive cancer cell lines, which range from 0.023 µM to over 10 µM.[4] For primary cells, it is advisable to start with a concentration range significantly lower than the reported IC50 values for cancer cells (e.g., 1 nM to 1 µM) and carefully titrate upwards.
Troubleshooting Guide
This guide addresses common issues encountered when managing this compound cytotoxicity in primary cell cultures.
| Issue | Potential Cause | Recommended Action |
| High cell death even at low concentrations of this compound. | 1. High sensitivity of the primary cell type: Certain primary cells, such as hematopoietic stem and progenitor cells, are highly dependent on SETD2 for normal function.[6] 2. Suboptimal culture conditions: Primary cells are sensitive to their environment.[5] 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. | 1. Perform a thorough dose-response curve: Start with very low concentrations and gradually increase the dose to identify a non-toxic working range. 2. Optimize culture conditions: Ensure the use of appropriate media, growth factors, and supplements to maintain cell health.[5][7] 3. Maintain a low final solvent concentration: Keep the final DMSO concentration in the culture medium below 0.1% and include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in primary cell isolation: Differences in tissue source, isolation procedure, and donor variability can affect cell health and drug response. 2. Inconsistent this compound preparation: Improper storage or handling of the compound can lead to degradation. 3. Passage number of primary cells: As primary cells are passaged, their characteristics can change, potentially altering their sensitivity to the drug. | 1. Standardize cell isolation protocols: Use consistent procedures and, if possible, pool cells from multiple donors to average out variability. 2. Follow manufacturer's instructions for storage and handling: Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Use early passage primary cells: For critical experiments, use primary cells at the lowest possible passage number. |
| Difficulty in distinguishing between cytotoxicity and cytostatic effects. | 1. This compound may be inducing cell cycle arrest rather than cell death at certain concentrations. | 1. Perform cell cycle analysis: Use techniques like flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle. 2. Utilize apoptosis-specific assays: Employ assays like Annexin V/PI staining to specifically detect apoptotic cells.[8] |
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound in various cancer cell lines. This data can be used as a reference for designing dose-response studies in primary cells, with the caveat that primary cells are likely to be more sensitive.
| Cell Line Type | Specific Cell Line | IC50 (µM) | Reference |
| Multiple Myeloma (t(4;14)) | KMS-11 | 0.370 | [1] |
| Multiple Myeloma (t(4;14)) | Median of a panel | 0.24 | [9][10] |
| Multiple Myeloma (non-t(4;14)) | Median of a panel | 1.2 | [9][10] |
| Diffuse Large B-Cell Lymphoma | Panel of cell lines | 0.023 to >10 | [9][10] |
This compound Off-Target Activity
In a safety panel of 47 targets and 72 kinases, this compound showed high specificity.[11]
| Target | Activity | IC50 (µM) | Reference |
| D2 Receptor | Antagonist | 13.0 | [11] |
| 5-HT1B Receptor | Agonist | 3.2 | [11] |
| CYP Isoform 2C8 | Weak Inhibition | 4.8 | [2] |
| Other CYP Isoforms (1A2, 2B6, 2C9, 2C19, 2D6, and 3A4) | No Inhibition | >30 | [2] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound using a Resazurin-Based Viability Assay
This protocol outlines a method to determine the cytotoxic effects of a range of this compound concentrations on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium supplemented with appropriate growth factors
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and stabilize for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Treatment: Carefully remove the medium from the wells and add the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Primary cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells from your culture plates. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
SETD2 Signaling and Potential Impact of this compound Inhibition
SETD2 is a central regulator of several critical cellular processes. Its inhibition by this compound can have widespread effects, some of which may contribute to cytotoxicity in normal cells.
Experimental Workflow for Managing Cytotoxicity
A systematic approach is essential for successfully using this compound in primary cell cultures.
By following the guidance provided in this technical support center, researchers can better anticipate and manage the cytotoxic effects of this compound in their primary cell culture experiments, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 2. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETD2: from chromatin modifier to multipronged regulator of the genome and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAQ: How to Enhance The Success of Your Cell Culture [lifelinecelltech.com]
- 6. Emerging role of SETD2 in the development and function of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth Factors for Cell Culture | New Life Biologics [newlifebiologics.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing In Vivo Efficacy of EZM0414
Welcome to the technical support center for EZM0414, a potent and selective orally bioavailable inhibitor of the histone methyltransferase SETD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound in your preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide & FAQs
This section addresses common challenges that may be encountered during in vivo experiments with this compound and other small molecule epigenetic inhibitors.
Q1: We are observing suboptimal tumor growth inhibition in our xenograft model. What are the potential causes and solutions?
A1: Suboptimal efficacy can arise from several factors. Consider the following troubleshooting steps:
-
Formulation and Administration:
-
Issue: Improper formulation can lead to poor solubility, stability, and bioavailability.
-
Solution: Ensure this compound is formulated correctly. A reported effective formulation for oral gavage in mice is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water, adjusted to pH 4.[1] Always prepare fresh formulations and ensure homogeneity before administration.
-
-
Dosing Regimen:
-
Issue: The dose and schedule may not be optimal for your specific tumor model.
-
Solution: Preclinical studies have shown that twice-daily (BID) dosing of 15 mg/kg and 30 mg/kg of this compound was well-tolerated and resulted in significant tumor growth reductions of 60% and 91%, respectively, in a KMS-11 multiple myeloma xenograft model.[1] Consider a dose-response study to determine the optimal dose for your model.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Issue: Insufficient drug exposure at the tumor site or inadequate target engagement.
-
Solution: Conduct a pilot PK study to measure plasma and tumor concentrations of this compound. Correlate drug levels with a pharmacodynamic biomarker of SETD2 inhibition, such as a reduction in H3K36me3 levels in tumor tissue.[2] This will confirm that the drug is reaching its target and exerting its biological effect.
-
-
Tumor Model Selection:
-
Issue: The chosen cell line or patient-derived xenograft (PDX) model may be insensitive to SETD2 inhibition.
-
Solution: this compound has shown greater anti-proliferative activity in t(4;14) multiple myeloma cell lines.[3] Prioritize models with known dependence on the SETD2 pathway.
-
Q2: Our animals are showing signs of toxicity (e.g., weight loss, lethargy). How should we manage this?
A2: While this compound was reported to be well-tolerated at efficacious doses in some preclinical models, monitoring for adverse effects is crucial.[4]
-
Monitoring:
-
Action: Implement a consistent monitoring plan that includes daily observation of animal well-being, body weight measurement (at least twice weekly), and assessment of food and water intake.
-
-
Dose Adjustment:
-
Action: If significant toxicity is observed (e.g., body weight loss exceeding 15-20%), consider a dose reduction or a temporary halt in treatment.[5]
-
-
Supportive Care:
-
Action: Provide supportive care such as hydration support (e.g., hydrogel) and ensure easy access to palatable food.[6]
-
-
Distinguishing Drug Toxicity from Tumor Burden:
-
Action: It is important to differentiate between side effects of the drug and morbidity associated with tumor progression. Clinical signs such as tumor ulceration or impaired mobility due to tumor size should be considered as endpoints.
-
Q3: How can we confirm that this compound is hitting its target in our in vivo model?
A3: Assessing on-target activity is critical for interpreting efficacy data.
-
Pharmacodynamic Biomarkers:
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Method: The primary pharmacodynamic biomarker for SETD2 inhibition is the level of H3K36 trimethylation (H3K36me3).
-
Protocol: Collect tumor tissue at various time points after this compound administration and measure H3K36me3 levels using Western blot or immunohistochemistry (IHC). A significant reduction in H3K36me3 compared to vehicle-treated controls indicates target engagement.[2][3]
-
Q4: What are the best practices for oral gavage administration of this compound?
A4: Proper oral gavage technique is essential for accurate dosing and animal welfare.
-
Technique:
-
Needle Selection: Use a flexible plastic or ball-tipped stainless steel gavage needle of the appropriate size for the mouse to minimize the risk of esophageal or gastric injury.[7]
-
Restraint: Ensure proper restraint to align the head and body, facilitating smooth passage of the needle into the esophagus.[7]
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Procedure: Administer the formulation slowly and steadily to prevent reflux and aspiration.[8] Monitor the animal for any signs of distress post-administration.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound.
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F%) | Mouse | 97% | [1] |
| Rat | ~100% | [4] | |
| Elimination Half-life (t1/2) | Mouse | 3.8 hours | [1][4] |
| Rat | 3.8 hours | [4] | |
| In Vitro IC50 (Biochemical) | - | 18 nM | [4] |
| In Vitro IC50 (Cellular) | - | 34 nM | [4] |
| In Vitro IC50 (t(4;14) MM cell lines) | - | Median: 0.24 µM | [3] |
| In Vitro IC50 (non-t(4;14) MM cell lines) | - | Median: 1.2 µM | [3] |
Table 1: Pharmacokinetic and Potency Data for this compound
| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| KMS-11 (Multiple Myeloma) | 15 mg/kg, BID, p.o. | 60% | [1] |
| KMS-11 (Multiple Myeloma) | 30 mg/kg, BID, p.o. | 91% | [1] |
| KMS-11 (Multiple Myeloma) | - | Maximal TGI of 95% at top two doses | [2] |
| Multiple MM and DLBCL models | - | Statistically significant potent antitumor activity | [2][3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Experimental Protocols
Protocol 1: Formulation and Oral Gavage of this compound in Mice
-
Formulation Preparation (0.5% CMC / 0.1% Tween 80):
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Mix thoroughly until fully dissolved.
-
Add Tween 80 to a final concentration of 0.1% (v/v) and mix.
-
Adjust the pH of the vehicle to 4.0 using sterile HCl or NaOH.
-
Weigh the required amount of this compound powder and add it to the vehicle to achieve the desired final concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume).
-
Vortex and sonicate the suspension to ensure it is homogeneous before each use. Prepare fresh daily.
-
-
Oral Gavage Procedure:
-
Select an appropriately sized flexible plastic or ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Accurately draw the calculated volume of the this compound suspension into a syringe.
-
Gently restrain the mouse by scruffing the neck to immobilize the head and ensure the head and body are in a straight line.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus (pre-measure the length from the mouth to the last rib), administer the suspension slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress.
-
Protocol 2: Western Blot for H3K36me3 in Tumor Tissue
-
Tissue Lysis:
-
Excise tumors from vehicle- and this compound-treated animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
To normalize for histone content, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Visualizations
Caption: Mechanism of action of this compound and the role of SETD2.
Caption: A typical workflow for an in vivo efficacy study.
Caption: A logical approach to troubleshooting suboptimal in vivo efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 3. researchgate.net [researchgate.net]
- 4. Setd2 inactivation sensitizes lung adenocarcinoma to inhibitors of oxidative respiration and mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. instechlabs.com [instechlabs.com]
- 8. benchchem.com [benchchem.com]
EZM0414 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in experimental results obtained with EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a wide range of IC50 values for this compound in different cell lines?
A1: Significant variability in the anti-proliferative effects of this compound across different cancer cell lines is expected and has been documented. For instance, in multiple myeloma (MM), cell lines with a t(4;14) chromosomal translocation are generally more sensitive to this compound than non-t(4;14) cell lines.[1][2] The median IC50 value for this compound in t(4;14) cell lines is approximately 0.24 µM, compared to 1.2 µM for non-t(4;14) MM cell lines.[1][2] Diffuse large B-cell lymphoma (DLBCL) cell lines also exhibit a broad range of sensitivity, with IC50 values from 0.023 µM to over 10 µM.[1][2] This variability is rooted in the genetic and epigenetic landscape of each cell line, particularly the status of the MMSET (also known as NSD2) gene, which is highly expressed in t(4;14) MM and leads to increased levels of H3K36me2, the substrate for SETD2.
Q2: What is the primary mechanism of action of this compound, and how can I confirm its on-target activity?
A2: this compound is a first-in-class, orally bioavailable small molecule inhibitor of the enzymatic activity of SETD2.[1][2] SETD2 is the sole histone methyltransferase responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] Inhibition of SETD2 by this compound leads to a reduction in global H3K36me3 levels. To confirm on-target activity in your experiments, it is recommended to perform a western blot analysis to measure the levels of H3K36me3 in this compound-treated cells compared to vehicle-treated controls. A significant reduction in H3K36me3 levels indicates successful on-target engagement.
Q3: Are there known off-target effects of this compound that could influence my results?
A3: this compound is a highly selective inhibitor of SETD2. In vitro safety panels have shown that at concentrations significantly higher than its IC50 for SETD2, this compound has weak inhibitory effects on CYP isoform 2C8 and agonist activity at the 5-HT1B receptor and antagonist activity at the D2 receptor. However, for most other kinases and targets, the IC50 is greater than 25 µM, suggesting a favorable safety and selectivity profile. It is always good practice to consult the latest literature for any newly identified off-target activities.
Q4: How do in vitro and in vivo results with this compound typically correlate?
A4: Preclinical studies have demonstrated a good correlation between the in vitro anti-proliferative effects of this compound and its in vivo antitumor activity.[1][2] In xenograft models of both MM and DLBCL, oral administration of this compound has resulted in significant tumor growth inhibition.[1][2] This anti-tumor effect in vivo has been shown to correlate with reductions in intratumoral H3K36me3 levels, confirming on-target activity.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity and Passage Number | Ensure cell lines are obtained from a reputable source and authenticated. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Duration | The anti-proliferative effects of epigenetic modulators like this compound may require longer incubation times to manifest. Consider extending the assay duration (e.g., 7-14 days) to allow for sufficient time for cellular changes to occur. |
| Seeding Density | Optimize cell seeding density for each cell line to ensure logarithmic growth throughout the assay period. Over- or under-confluent cells can lead to artifactual results. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper storage of the stock solution at -80°C.[3] |
| Reagent and Media Variability | Use consistent lots of serum, media, and other reagents. Lot-to-lot variability in serum can significantly impact cell growth and drug response. |
Issue 2: No significant reduction in H3K36me3 levels after this compound treatment
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for observing a reduction in H3K36me3 levels in your specific cell line. |
| Poor Antibody Quality | Use a well-validated antibody specific for H3K36me3. Validate the antibody's specificity through appropriate controls, such as using histone extracts from cells with known SETD2 knockout or knockdown. |
| Inefficient Nuclear Extraction | Ensure your protein extraction protocol efficiently isolates nuclear proteins. Histone modifications will be present in the nuclear fraction. |
| Western Blotting Technique | Optimize western blotting conditions, including transfer efficiency for low molecular weight proteins like histones, and appropriate blocking and antibody incubation times. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line Type | IC50 (µM) | Reference |
| t(4;14) Multiple Myeloma (Median) | 0.24 | [1][2] |
| non-t(4;14) Multiple Myeloma (Median) | 1.2 | [1][2] |
| Diffuse Large B-Cell Lymphoma | 0.023 to >10 | [1][2] |
| SETD2 Biochemical Assay | 0.018 | [3][4] |
| Cellular Assay (General) | 0.034 | [3][4] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in a KMS-11 Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Reduction (%) | Reference |
| 15 | 60 | [5] |
| 30 | 91 | [5] |
Experimental Protocols
Cell Proliferation Assay
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Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density for each cell line. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours to 14 days) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot for H3K36me3
-
Cell Lysis and Nuclear Extraction: Treat cells with the desired concentration of this compound for the determined time. Harvest cells and perform nuclear extraction to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-polyacrylamide gel. Due to the small size of histones, a higher percentage acrylamide gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, probe the same membrane with an antibody against a total histone H3 as a loading control.
Visualizations
References
- 1. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Best practices for storing and handling EZM0414
This technical support center provides best practices for the storage, handling, and use of EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the enzymatic activity of SETD2 (SET domain containing 2).[3][4][5] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[4][6][7] By inhibiting SETD2, this compound has shown potential antineoplastic activity and is being investigated in preclinical and clinical studies for hematological malignancies such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][4][8][9]
Q2: How should I store this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both the solid compound and solutions are summarized in the table below.
Q3: How do I reconstitute and prepare solutions of this compound?
A3: this compound is soluble in DMSO.[1][2] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, further dilution in vehicles such as corn oil or a formulation containing PEG300 and Tween 80 is required.[2] It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1][2] If precipitation is observed, gentle warming and sonication can aid in dissolution.[10]
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor of SETD2. However, in vitro safety profiling against a panel of kinases and other targets has shown some activity at higher concentrations. For instance, it has been observed to have antagonist activity against the D2 dopamine receptor (IC50 = 13.0 μM) and agonist activity against the 5-HT1B serotonin receptor (IC50 = 3.2 μM).[11] Researchers should consider these potential off-target effects when interpreting experimental results, especially at high concentrations of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution or media | - The solvent (e.g., DMSO) may have absorbed moisture.- The concentration of this compound exceeds its solubility limit in the final buffer or media.- The temperature of the solution has dropped, reducing solubility. | - Use fresh, anhydrous DMSO to prepare stock solutions.[1][2]- Perform serial dilutions to achieve the desired final concentration in your experimental media.- Gentle warming and sonication can help redissolve the compound.[10]- For in vivo preparations, ensure all components of the vehicle are thoroughly mixed.[2] |
| Inconsistent or no effect on H3K36me3 levels | - The concentration of this compound is too low.- The treatment duration is insufficient.- Improper handling or storage of this compound has led to degradation.- The antibody used for Western blotting is not specific or sensitive enough. | - Titrate the concentration of this compound to determine the optimal dose for your cell line.- Increase the incubation time with the inhibitor.- Ensure proper storage of both the solid compound and stock solutions as per the guidelines.- Use a validated antibody specific for H3K36me3 for Western blot analysis.[12][13][14] |
| High background in cellular assays | - The concentration of DMSO in the final culture media is too high, causing solvent-related toxicity.- The this compound concentration is too high, leading to off-target effects or general cytotoxicity. | - Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.- Perform a dose-response curve to identify the optimal, non-toxic concentration range for your experiments. |
| Variability in in vivo tumor growth inhibition | - Inconsistent dosing or formulation preparation.- Differences in tumor implantation and growth rates among animals. | - Prepare fresh dosing solutions daily and ensure accurate administration.[10]- Randomize animals into treatment and control groups and ensure consistent tumor cell implantation. |
Data Presentation
Storage and Handling of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Up to 1 year | Store in a sealed container, away from moisture and light.[1] |
| -20°C | Up to 3 years | For long-term storage.[2][15] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | Up to 1 year | Recommended for long-term storage of stock solutions.[2][15] |
In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | IC50 (µM) |
| KMS-11 | Multiple Myeloma | t(4;14) | 0.37 |
| t(4;14) MM Cell Lines (Median) | Multiple Myeloma | t(4;14) | 0.24[4][16] |
| Non-t(4;14) MM Cell Lines (Median) | Multiple Myeloma | Non-t(4;14) | 1.2[4][16] |
| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | Various | 0.023 to >10[1][4] |
Experimental Protocols
Cellular Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on the proliferation of suspension cancer cell lines (e.g., MM and DLBCL).
Materials:
-
This compound stock solution (in DMSO)
-
Suspension cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating:
-
Count cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only for blank controls.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired treatment period (e.g., 7-14 days for long-term proliferation assays) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan pellet.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for H3K36me3
This protocol is for detecting changes in H3K36me3 levels in cells treated with this compound.
Materials:
-
This compound-treated and control cell pellets
-
Histone extraction buffer
-
LDS sample buffer with 100 mM DTT
-
10% Bis-Tris gel
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
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Blocking buffer (5% BSA or non-fat milk in TBST)
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Primary antibody against H3K36me3 (e.g., Abcam ab9050)[13]
-
Primary antibody for a loading control (e.g., total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Lyse cell pellets using a histone extraction protocol to enrich for nuclear proteins.
-
-
Sample Preparation and Electrophoresis:
-
Quantify protein concentration.
-
Prepare samples by diluting the histone extract in 1X LDS sample buffer with DTT.
-
Load equal amounts of protein per lane on a 10% Bis-Tris gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane for the loading control (e.g., total Histone H3).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the SETD2 signaling pathway.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SETting the Stage for Cancer Development: SETD2 and the Consequences of Lost Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Histone H3K36me3 Monoclonal Antibody (MABI 0333) (61021ACTMOTIF) [thermofisher.com]
- 13. Histone H3 (tri methyl K36) antibody, ChIP grade (ab9050) | Abcam [abcam.com]
- 14. Histone H3 K36me3 Antibody (600-401-I88) | Rockland [rockland.com]
- 15. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 16. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
Navigating Unexpected Outcomes in EZM0414 Functional Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in functional assays with EZM0414, a selective inhibitor of the histone methyltransferase SETD2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of SETD2.[1][2][3] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). By inhibiting SETD2, this compound leads to a reduction in global H3K36me3 levels, which plays a crucial role in various cellular processes including transcriptional regulation, DNA repair, and B-cell development.[1][4][5]
Q2: In which cancer types has this compound shown the most promise?
Preclinical studies have demonstrated significant anti-proliferative effects of this compound in models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][6][7] Notably, MM cell lines with the t(4;14) translocation, which leads to overexpression of the H3K36 methyltransferase MMSET and subsequently increased H3K36me2 substrate for SETD2, have shown particular sensitivity to this compound.[4][5][8]
Q3: What are the typical IC50 values for this compound in sensitive cell lines?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and assay duration. Below is a summary of reported IC50 values from preclinical studies.
| Cell Line Type | Translocation Status | Reported IC50 Range (µM) | Reference |
| Multiple Myeloma | t(4;14) | 0.24 (median) | [4][5] |
| Multiple Myeloma | non-t(4;14) | 1.2 (median) | [4][5] |
| DLBCL | Various | 0.023 to >10 | [5][6] |
Q4: Are there any known off-target effects of this compound?
While generally selective for SETD2, in vitro safety profiling has revealed weak interactions with other targets at concentrations significantly higher than its SETD2 IC50. It is important to consider these when interpreting unexpected phenotypes.
| Target | Activity | IC50 (µM) |
| 5-HT1B | Agonist | 3.2 |
| D2 | Antagonist | 13.0 |
| CYP2C8 | Weak Inhibition | 4.8 |
| Other CYPs | No significant inhibition | >30 |
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your functional assays with this compound.
Scenario 1: Reduced or No Potency in a "Sensitive" Cell Line
Question: I am not observing the expected anti-proliferative effects of this compound in my t(4;14) multiple myeloma cell line, even at concentrations where activity is reported. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Action: Verify the stability and proper storage of your this compound stock. The compound should be stored at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Action: Prepare fresh dilutions from a new stock solution to rule out degradation or precipitation.
-
-
Assay Duration:
-
Action: Ensure your assay duration is sufficient. The anti-proliferative effects of epigenetic modulators like this compound can manifest over a longer period. Consider extending your assay from a standard 72-hour protocol to 7 or even 14 days, as potent growth inhibition has been observed in long-term proliferation assays.[8]
-
-
Cell Line Specific Factors:
-
Action: Confirm the identity and translocation status of your cell line via STR profiling and FISH or PCR. Genetic drift in cultured cells can lead to altered sensitivity.
-
Action: Assess the baseline expression of SETD2 and the global H3K36me3 levels in your cells. While t(4;14) is a sensitivity marker, other intrinsic resistance mechanisms may be at play.
-
-
Target Engagement:
-
Action: Perform a western blot to measure H3K36me3 levels in your treated cells. A lack of reduction in this mark would indicate a failure of this compound to engage its target in your specific cellular context. Reductions in intratumoral H3K36me3 have been shown to correlate with anti-tumor effects in vivo.[4][5]
-
Experimental Workflow for Assessing Target Engagement
Caption: Workflow for Western Blot Analysis of H3K36me3.
Scenario 2: Unexpected Cytotoxicity in a "Resistant" Cell Line
Question: My non-t(4;14) cell line, which I expected to be relatively resistant to this compound, is showing significant cell death at lower than expected concentrations. Is this an off-target effect?
Possible Causes and Troubleshooting Steps:
-
Haploinsufficiency of SETD2:
-
Rationale: Some cancer types, including certain lymphomas, have heterozygous loss-of-function mutations in SETD2, suggesting a haploinsufficient tumor suppressor role.[4][5] Further inhibition of the remaining SETD2 activity by this compound could be synthetic lethal.
-
Action: Sequence the SETD2 gene in your cell line to check for mutations that might confer unexpected sensitivity.
-
-
Off-Target Pharmacological Effects:
-
Rationale: While weak, this compound has known agonist activity at the 5-HT1B receptor and antagonist activity at the D2 receptor.
-
Action: If your cell line expresses these receptors, consider if their modulation could lead to cytotoxic signaling. You can test this by co-treating with specific antagonists for 5-HT1B or agonists for D2 to see if the cytotoxicity is rescued.
-
-
Experimental Artifacts:
-
Action: Review your experimental setup. High solvent concentrations (e.g., DMSO) can be toxic. Ensure the final solvent concentration is consistent across all treatment groups and below the tolerance level for your specific cell line.
-
Action: Confirm that the observed cell death is due to this compound and not contamination of the cell culture or the compound stock.
-
Logical Flow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting unexpected this compound cytotoxicity.
Methodologies for Key Experiments
Long-Term Proliferation Assay
-
Cell Seeding: Seed cells in 96-well plates at a low density that allows for logarithmic growth over a 14-day period.
-
Compound Treatment: Add this compound at various concentrations in duplicate or triplicate. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for 14 days in a humidified incubator at 37°C and 5% CO2.
-
Media and Compound Refresh: Refresh the media and compound every 3-4 days to ensure compound stability and nutrient availability.
-
Readout: At the end of the incubation period, quantify cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for H3K36me3
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 48-72 hours), wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K36me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Loading Control: To normalize for histone content, strip the membrane and re-probe with an antibody against total Histone H3, or run a parallel gel.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and calculate the ratio of H3K36me3 to total H3.
SETD2 Signaling Pathway and Point of Inhibition
Caption: this compound inhibits SETD2-mediated H3K36 trimethylation.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Epizyme : Preclinical Data Shows Its SETD2 Inhibitor this compound Reduced Growth Of MM & DLBCL Cell Lines | Nasdaq [nasdaq.com]
- 8. pubs.acs.org [pubs.acs.org]
EZM0414 Technical Support Center: Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2. Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of SETD2 (SET Domain Containing 2).[1][2] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for transcriptional regulation, RNA splicing, and DNA damage repair.[3][4] By inhibiting SETD2, this compound prevents the formation of H3K36me3, leading to anti-proliferative effects in cancer cells, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[5][6]
Q2: In which cancer types is this compound most effective?
A2: Preclinical studies have shown that this compound is particularly effective in multiple myeloma, especially in cell lines with the t(4;14) translocation, which leads to overexpression of the histone methyltransferase MMSET (also known as NSD2).[5][6][7] This results in increased levels of H3K36me2, the substrate for SETD2, making these cells more dependent on SETD2 activity.[7][8] this compound has also demonstrated significant anti-tumor activity in various DLBCL cell lines.[5][6]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a high-concentration stock solution in fresh, anhydrous DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, this compound can be formulated in vehicles such as 0.5% methylcellulose and 0.1% Tween 80 in water.[9] Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor of SETD2. However, in vitro safety profiling against a panel of kinases and other targets has shown some weak activity against the dopamine D2 receptor (antagonist activity with an IC50 of 13.0 μM) and the serotonin 5-HT1B receptor (agonist activity with an IC50 of 3.2 μM).[7] It is important to consider these potential off-target effects when interpreting experimental data, especially at higher concentrations.
Troubleshooting Guides
Cell Viability and Proliferation Assays
Problem: High variability or inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| This compound Precipitation | This compound has limited aqueous solubility. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Cell Seeding Density | Optimal cell seeding density is crucial. Too high a density can lead to nutrient depletion and contact inhibition, while too low a density can result in poor cell growth. Determine the optimal seeding density for each cell line in a preliminary experiment. |
| Incubation Time | The anti-proliferative effects of this compound can be time-dependent, with some studies reporting incubation times of up to 14 days.[7] Perform a time-course experiment to determine the optimal treatment duration for your cell line. |
| Assay Choice | The choice of viability assay can influence results. Assays like MTT measure metabolic activity, while others like CellTiter-Glo measure ATP levels. Consider using multiple assays based on different principles to confirm your findings. |
Problem: No significant effect on cell viability at expected concentrations.
| Possible Cause | Troubleshooting Suggestion |
| Cell Line Resistance | Not all cell lines are sensitive to SETD2 inhibition. Sensitivity can be influenced by factors such as the presence of the t(4;14) translocation in MM cells.[5][6] Confirm the genotype of your cell lines and test a panel of cell lines with varying sensitivities. |
| Incorrect Dosing | Verify the concentration of your this compound stock solution. Use a positive control compound known to induce cell death in your cell line to ensure the assay is working correctly. |
| Compound Inactivity | Improper storage or handling can lead to compound degradation. Use fresh aliquots of this compound and avoid repeated freeze-thaw cycles. |
Western Blotting for H3K36me3
Problem: Weak or no signal for H3K36me3 reduction after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Treatment Time or Concentration | The reduction of H3K36me3 levels can be time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a significant decrease in H3K36me3. |
| Poor Antibody Quality | The specificity and sensitivity of the anti-H3K36me3 antibody are critical. Use a well-validated antibody from a reputable supplier. Validate the antibody yourself using positive and negative controls (e.g., cells with known high and low levels of H3K36me3). |
| Inefficient Histone Extraction | Histones are basic proteins and require specific extraction protocols. Use an acid extraction method or a commercial histone extraction kit to enrich for histone proteins. |
| Loading Control | Use an appropriate loading control for histone blots. Total Histone H3 is the recommended loading control for histone modification studies, as its levels should remain constant. |
Problem: Inconsistent H3K36me3 signal across replicates.
| Possible Cause | Troubleshooting Suggestion |
| Uneven Protein Loading | Ensure equal amounts of protein are loaded in each lane. Perform a protein quantification assay (e.g., BCA) before loading. |
| Variable Transfer Efficiency | Due to their small size, histones can be prone to "blowing through" the membrane during transfer. Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize transfer time and voltage. |
| Inconsistent Antibody Incubation | Ensure consistent incubation times and antibody concentrations for all blots. Use a rocking platform to ensure even distribution of the antibody solution. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in complete growth medium.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 14 days) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot for H3K36me3
-
Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time and concentration. Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against H3K36me3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to this compound experiments.
Caption: Mechanism of action of this compound in inhibiting the SETD2 signaling pathway.
References
- 1. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SETD2 Inhibitors in Preclinical Models: EZM0414 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of EZM0414, a clinical-stage SETD2 inhibitor, with other reported small molecule inhibitors of this epigenetic target. The data presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in oncology and drug development.
Introduction to SETD2 Inhibition
SETD2 (SET Domain Containing 2) is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, DNA repair, and RNA splicing. Dysregulation of SETD2 activity has been implicated in various cancers, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making it an attractive therapeutic target. This guide focuses on the preclinical characterization of this compound and other SETD2 inhibitors.
Comparative Analysis of SETD2 Inhibitors
This section provides a comparative overview of the biochemical and cellular activities of this compound and other selected SETD2 inhibitors.
Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | SETD2 | 18 | Biochemical Assay | [1] |
| EPZ-719 | SETD2 | 5 | Biochemical Assay | [2] |
| C13 | SETD2 | 210,000 | Enzymatic Assay | [3] |
Cellular Activity: Proliferation and Target Engagement
| Inhibitor | Cell Line(s) | IC50 (µM) | Assay Type | Key Findings | Reference |
| This compound | t(4;14) MM cell lines | Median: 0.24 | 14-day Proliferation Assay | More potent in t(4;14) MM cells. | [4] |
| Non-t(4;14) MM cell lines | Median: 1.2 | 14-day Proliferation Assay | [4] | ||
| DLBCL cell lines | 0.023 to >10 | Proliferation Assay | Wide range of sensitivity. | [4] | |
| A549 (Lung Carcinoma) | 0.034 | Cellular Assay | [1] | ||
| EPZ-719 | KMS-34 (MM) | 0.025 | 14-day Proliferation Assay | [2] | |
| KMS-11 (MM) | 0.211 | 14-day Proliferation Assay | [2] | ||
| C13 | MOLM-13 (AML) | 25 | 5-day Proliferation Assay | Also showed activity in MV4-11 (AML) cells. | [3] |
| MV4-11 (AML) | 25 | 5-day Proliferation Assay | [3] |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. This section summarizes the available in vivo data for this compound.
| Inhibitor | Animal Model | Tumor Model | Dosing | Key Findings | Reference |
| This compound | NOD SCID Mice | KMS-11 (t(4;14) MM) Xenograft | 15 and 30 mg/kg, p.o., BID | Well-tolerated; inhibited tumor growth. | [1] |
Signaling Pathways and Experimental Workflows
SETD2 Signaling Pathway in t(4;14) Multiple Myeloma
In t(4;14) multiple myeloma, the chromosomal translocation leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2). MMSET catalyzes the mono- and di-methylation of H3K36. The resulting H3K36me2 is the substrate for SETD2, which further catalyzes its trimethylation to H3K36me3. Inhibition of SETD2 in this context is hypothesized to disrupt the oncogenic signaling driven by MMSET overexpression.[5][6]
General Experimental Workflow for Preclinical Evaluation of SETD2 Inhibitors
The preclinical assessment of SETD2 inhibitors typically follows a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
SETD2 Biochemical Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of SETD2 in a biochemical setting.
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Reagents and Materials:
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Recombinant human SETD2 enzyme.
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Histone H3 peptide substrate (containing K36).
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S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor.
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Assay buffer (e.g., Tris-HCl, DTT, MgCl₂).
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Test compounds (e.g., this compound) dissolved in DMSO.
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Scintillation cocktail and microplates.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, SETD2 enzyme, and the histone H3 peptide substrate.
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Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
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Stop the reaction (e.g., by adding trichloroacetic acid).
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Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cellular Proliferation Assay (e.g., Long-Term Proliferation Assay)
This assay assesses the effect of SETD2 inhibitors on the long-term growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MM, DLBCL).
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Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Multi-well plates (e.g., 96-well).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader.
-
-
Procedure:
-
Seed the cells in multi-well plates at a low density.
-
Allow the cells to adhere and recover overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for an extended period (e.g., 14 days), refreshing the medium with the compound every few days.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control and calculate the IC50 value.
-
In Vivo Xenograft Study (General Protocol)
This study evaluates the anti-tumor efficacy of a SETD2 inhibitor in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NOD SCID).
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Cancer cell line for tumor implantation (e.g., KMS-11).
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Matrigel or other appropriate vehicle for cell injection.
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Test compound formulated for oral or other appropriate route of administration.
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Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant the cancer cells into the flanks of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the dosing schedule (e.g., once or twice daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition for each treatment group.
-
Conclusion
The preclinical data available to date suggests that this compound is a potent and selective inhibitor of SETD2 with demonstrated anti-tumor activity in in vitro and in vivo models of multiple myeloma and diffuse large B-cell lymphoma.[7] The development of this compound and other tool compounds like EPZ-719 has provided valuable insights into the therapeutic potential of targeting SETD2 in cancers with specific epigenetic vulnerabilities. Further research, including direct comparative studies with other emerging SETD2 inhibitors, will be essential to fully elucidate the clinical potential of this therapeutic strategy.
References
- 1. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atcc.org [atcc.org]
- 5. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
Synergistic Potential of EZM0414 with Standard Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2, has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). Emerging preclinical data indicates that the anti-proliferative effects of this compound can be enhanced when used in combination with standard-of-care (SOC) and emerging therapeutic agents for these hematological malignancies. This guide provides a comparative overview of the synergistic effects of this compound with various chemotherapy agents, based on available preclinical data.
Mechanism of Action: SETD2 Inhibition
This compound selectively targets SETD2, the sole enzyme responsible for histone H3 lysine 36 trimethylation (H3K36me3). This epigenetic modification plays a crucial role in transcriptional regulation, DNA repair, and RNA splicing. By inhibiting SETD2, this compound disrupts these fundamental cellular processes, leading to reduced proliferation and induction of apoptosis in cancer cells.
Preclinical Synergy Data
In vitro studies have shown that this compound acts synergistically with several standard-of-care agents used in the treatment of MM and DLBCL. While specific quantitative combination index (CI) values and detailed dose-response curves from these preclinical studies are not yet publicly available in detail, a presentation at the 2021 American Society of Hematology (ASH) Annual Meeting (Abstract #1142) highlighted the synergistic potential of this compound.[1]
Synergistic Combinations in Multiple Myeloma
Preclinical investigations have explored the combination of this compound with agents commonly used in the treatment of multiple myeloma. These studies suggest that co-administration of this compound can enhance the cytotoxic effects of these drugs. The specific agents that have shown synergy in these preclinical in vitro settings have not been publicly disclosed in detail.
Synergistic Combinations in Diffuse Large B-Cell Lymphoma
Similarly, in DLBCL cell lines, this compound has been shown to have synergistic anti-proliferative effects when combined with standard chemotherapy regimens. The specific components of the SOC regimens that exhibit synergy with this compound are yet to be fully detailed in publications.
Data Summary
Due to the limited availability of public data, a comprehensive quantitative comparison of the synergistic effects of this compound with different chemotherapy agents is not yet possible. The following table summarizes the publicly available qualitative information on the synergistic combinations.
| Cancer Type | Combination Agents | Synergy Observed (Qualitative) |
| Multiple Myeloma (MM) | Standard of Care & Emerging Therapies | Yes[1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Standard of Care & Emerging Therapies | Yes[1] |
Experimental Protocols
The following is a generalized description of the experimental methodologies likely employed in the preclinical synergy studies, based on the available information.
In Vitro Synergy Assessment
Cell Lines: A panel of human multiple myeloma and diffuse large B-cell lymphoma cell lines were utilized.
Treatment: Cells were treated with this compound alone, a standard chemotherapy agent alone, or a combination of both for a duration of 7 days. A range of concentrations for each drug were likely tested to determine the dose-response relationship.
Assay: Cell viability or proliferation was assessed using standard methods, such as MTS or CellTiter-Glo assays.
Synergy Analysis: The synergistic, additive, or antagonistic effects of the drug combinations were likely determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Signaling Pathways and Experimental Workflow
The precise signaling pathways mediating the synergistic effects of this compound with other chemotherapy agents are still under investigation. However, a plausible mechanism involves the dual targeting of critical cancer cell survival pathways.
Caption: Putative mechanism of synergy between this compound and chemotherapy.
The following diagram illustrates a general workflow for assessing the synergistic effects of this compound in combination with other agents in preclinical studies.
Caption: Experimental workflow for in vitro synergy screening.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound, a selective SETD2 inhibitor, has the potential to synergize with standard-of-care chemotherapy agents in the treatment of multiple myeloma and diffuse large B-cell lymphoma. This synergistic activity could lead to improved therapeutic outcomes, potentially allowing for lower doses of cytotoxic agents and mitigating associated toxicities.
Further research and the publication of detailed quantitative data from preclinical combination studies are eagerly awaited. These data will be critical for the rational design of clinical trials investigating this compound in combination regimens for patients with these hematological malignancies. The ongoing Phase 1/1b clinical trial of this compound (SET-101) will provide valuable insights into the safety and efficacy of this novel agent, both as a monotherapy and potentially in future combination settings.
References
A Head-to-Head Comparison of SETD2 Inhibitors: EZM0414 and EPZ-719
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two selective SETD2 inhibitors, EZM0414 and EPZ-719. Both compounds, developed by Epizyme, have been instrumental in advancing our understanding of the therapeutic potential of targeting the SETD2 methyltransferase in hematological malignancies. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in their evaluation of these molecules.
Executive Summary
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of SETD2 currently in Phase 1/1b clinical development for relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][2] It has received Fast Track Designation from the U.S. Food and Drug Administration for the treatment of adult patients with relapsed or refractory DLBCL. EPZ-719 is a first-in-class, selective, and orally effective SETD2 inhibitor that has been characterized as a valuable tool compound for preclinical studies.[3][4][5][6] While both compounds effectively inhibit SETD2, this compound has been optimized for clinical development with improved pharmacokinetic properties.
Data Presentation
The following tables summarize the available quantitative data for this compound and EPZ-719, focusing on their biochemical and cellular potency, as well as their in vivo efficacy.
Table 1: Biochemical and Cellular Potency of this compound and EPZ-719
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Publication |
| This compound | SETD2 | Biochemical | 18 nM | - | [7] |
| SETD2 | Cellular (H3K36me3) | 34 nM | A549 | [7] | |
| Cell Proliferation | 14-day | 0.24 µM (median) | t(4;14) MM cell lines | [7][8] | |
| Cell Proliferation | 14-day | 1.2 µM (median) | non-t(4;14) MM cell lines | [8] | |
| Cell Proliferation | 14-day | 0.023 µM to >10 µM | DLBCL cell lines | [7] | |
| EPZ-719 | SETD2 | Biochemical | 5 nM | - | |
| Cell Proliferation | 14-day | 0.025 µM | KMS-34 (MM) | [9] | |
| Cell Proliferation | 14-day | 0.211 µM | KMS-11 (MM) |
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Publication |
| NOD SCID Mice | KMS-11 (t(4;14) MM) | This compound (15 mg/kg) | Oral, twice daily | 60% | [10] |
| NOD SCID Mice | KMS-11 (t(4;14) MM) | This compound (30 mg/kg) | Oral, twice daily | 91% | [10] |
Note: Publicly available in vivo efficacy data for EPZ-719 was not found during the literature search.
Mechanism of Action: Targeting the SETD2 Pathway
Both this compound and EPZ-719 are selective inhibitors of SETD2, the sole histone methyltransferase responsible for trimethylation of histone H3 at lysine 36 (H3K36me3). In certain cancers, such as multiple myeloma with a t(4;14) translocation, the overexpression of MMSET (also known as NSD2) leads to increased levels of H3K36me1 and H3K36me2. This creates a dependency on SETD2 for the subsequent conversion to H3K36me3, a mark crucial for transcriptional regulation, RNA splicing, and DNA damage repair. By inhibiting SETD2, this compound and EPZ-719 disrupt these essential cellular processes, leading to reduced tumor cell growth.[1][8][9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound and EPZ-719.
SETD2 Biochemical Assay
Objective: To determine the in vitro potency of the inhibitors against the SETD2 enzyme.
Methodology:
-
A radiometric assay is performed using recombinant human SETD2 enzyme, S-[3H]-adenosyl-L-methionine (SAM) as the methyl donor, and a biotinylated histone H3 peptide as the substrate.
-
The inhibitor (this compound or EPZ-719) is serially diluted and incubated with the enzyme, substrate, and cofactor.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.[3][4]
Cellular H3K36me3 Assay (In-Cell Western)
Objective: To measure the ability of the inhibitors to engage the SETD2 target and inhibit H3K36 trimethylation in a cellular context.
Methodology:
-
A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor for 48-72 hours.
-
The cells are then fixed with formaldehyde and permeabilized with a detergent-based buffer.
-
Primary antibodies against H3K36me3 and a loading control (e.g., total Histone H3) are added and incubated.
-
After washing, fluorescently labeled secondary antibodies are added.
-
The plate is scanned on an imaging system to quantify the fluorescence intensity for both the target and the loading control.
-
The ratio of H3K36me3 to the loading control is calculated, and IC50 values are determined.[10]
Long-Term Proliferation Assay
Objective: To assess the long-term effect of the inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Multiple myeloma or DLBCL cell lines are seeded at a low density in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor.
-
The cells are incubated for an extended period, typically 14 days, with the media and inhibitor being replenished every 3-4 days.
-
At the end of the incubation period, cell viability is assessed using a luminescent-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
The luminescence signal, which is proportional to the number of viable cells, is read on a plate reader.
-
IC50 values are calculated from the dose-response curves.[10]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD SCID) are subcutaneously inoculated with human multiple myeloma or DLBCL cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, and pharmacodynamic markers, such as H3K36me3 levels, can be assessed by western blot or immunohistochemistry to confirm target engagement in vivo.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[10]
Clinical Development of this compound
This compound is currently being evaluated in a Phase 1/1b, open-label, multi-center study (NCT05121103, SET-101) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[2] The study consists of two parts: a dose-escalation phase (Part 1) to determine the maximum tolerated dose (MTD) and a dose-expansion phase (Part 2) to evaluate the safety and efficacy of this compound at the MTD in specific patient cohorts.
Conclusion
Both this compound and EPZ-719 are potent and selective inhibitors of SETD2, with demonstrated preclinical activity in models of multiple myeloma and diffuse large B-cell lymphoma. EPZ-719 has served as a valuable tool compound for target validation and initial preclinical exploration. This compound has emerged as a clinical candidate with favorable pharmacokinetic properties and is currently undergoing clinical investigation. The data presented in this guide highlight the promise of SETD2 inhibition as a therapeutic strategy for hematological malignancies and provide a basis for further research and development in this area.
References
- 1. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Evaluating the Synergistic Potential of EZM0414 and PARP Inhibitors in Cancer Therapy
For Immediate Release
This guide provides a comprehensive evaluation of the scientific rationale and preclinical evidence supporting the combination of EZM0414, a first-in-class SETD2 inhibitor, with PARP inhibitors for the treatment of various cancers. This analysis is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies targeting epigenetic pathways and DNA damage repair.
Introduction
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the SETD2 histone methyltransferase.[1][2][3][4] SETD2 plays a crucial role in various cellular processes, including the regulation of transcription, RNA splicing, and DNA damage repair.[5] Preclinical studies have demonstrated its anti-tumor activity in models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[2][3][6][7]
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in tumors with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations.[8] However, intrinsic and acquired resistance to PARP inhibitors remains a significant clinical challenge, prompting the investigation of combination therapies to enhance their efficacy.[9][10][11]
Recent evidence suggests a synthetic lethal interaction between the inhibition of SETD2 and PARP, providing a strong rationale for combining this compound with PARP inhibitors. This guide will delve into the preclinical data supporting this combination, outline potential mechanisms of action, and provide detailed experimental protocols from relevant studies.
Preclinical Evidence for Synergy
While direct preclinical studies combining this compound with PARP inhibitors are not yet publicly available, compelling evidence for synergy comes from studies on SETD2-deficient cancers. A key study demonstrated that SETD2 deficiency in clear cell renal cell carcinoma (ccRCC) confers sensitivity to the dual inhibition of a DNA hypomethylating agent and a PARP inhibitor.[5][9][10][12] This provides a strong proof-of-concept for the potential of a SETD2 inhibitor like this compound to synergize with PARP inhibitors.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data from a study investigating the combination of a DNA hypomethylating agent (DAC) and the PARP inhibitor talazoparib (BMN-673) in SETD2-deficient ccRCC cell lines. This data serves as a surrogate to illustrate the potential synergistic effects of inhibiting the SETD2 pathway in combination with PARP inhibition.
| Cell Line | Treatment | Cell Viability (% of control) | Apoptosis (Fold Change) | DNA Damage (Olive Tail Moment) |
| SETD2-deficient (A498) | DAC | ~75% | 1.5 | ~10 |
| BMN-673 | ~85% | 1.2 | ~8 | |
| DAC + BMN-673 | ~40% | ~3.5 | ~25 | |
| SETD2-proficient (ACHN) | DAC | ~90% | 1.1 | ~5 |
| BMN-673 | ~95% | 1.0 | ~4 | |
| DAC + BMN-673 | ~80% | 1.3 | ~7 |
Data extrapolated from figures in Zhou et al., Cancer Research, 2023.[9]
These findings highlight a significant synergistic effect in SETD2-deficient cells, with a marked decrease in cell viability and a substantial increase in apoptosis and DNA damage when the PARP inhibitor is combined with an agent that targets a pathway related to SETD2 function.[9]
Mechanisms of Action and Signaling Pathways
The proposed mechanism for the synergy between SETD2 inhibition and PARP inhibition involves the creation of a "BRCAness" phenotype, where cancer cells become dependent on PARP for DNA repair, even in the absence of BRCA mutations.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the synergistic interaction between SETD2 inhibition and PARP inhibition.
Caption: Proposed mechanism of synergy between this compound and PARP inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to evaluating the combination of a SETD2 inhibitor and a PARP inhibitor, adapted from the study by Zhou et al.
Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A498, ACHN) in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a PARP inhibitor (e.g., olaparib, talazoparib), or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control to determine the percentage of cell viability.
Apoptosis Assay
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells.
Comet Assay (for DNA Damage)
-
Cell Treatment: Treat cells with the drug combination for 24 hours.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt lysis buffer to remove cellular proteins.
-
Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer to allow damaged DNA to migrate from the nucleus.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" using specialized software.
Experimental Workflow Diagram
References
- 1. onclive.com [onclive.com]
- 2. Epizyme to Present New Data from Its Oncology Portfolio at 2021 American Society of Hematology Annual Meeting - BioSpace [biospace.com]
- 3. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. SETD2 Deficiency Confers Sensitivity to Dual Inhibition of DNA Methylation and PARP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 8. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SETD2 Deficiency Confers Sensitivity to Dual Inhibition of DNA Methylation and PARP in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combined inhibition of PARP and EZH2 for cancer treatment: Current status, opportunities, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of PARP and DNA methylation inhibitors as a potential personalized therapy for SETD2-mutated clear-cell renal cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZM0414 and EZH2 Inhibitors in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Performance of the SETD2 Inhibitor EZM0414 Versus Key EZH2 Inhibitors.
In the rapidly evolving landscape of epigenetic cancer therapies, precision and a deep understanding of molecular mechanisms are paramount. This guide provides a comprehensive, data-driven comparison of this compound, a first-in-class SETD2 inhibitor, with prominent EZH2 inhibitors, including Tazemetostat, Valemetostat, and GSK2816126. By presenting key preclinical data, detailed experimental methodologies, and visual representations of their distinct mechanisms, this document serves as a critical resource for researchers navigating the complexities of targeting histone methyltransferases in cancers such as Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma (MM).
At a Glance: Key Distinctions
While both this compound and EZH2 inhibitors target histone methyltransferases, they act on distinct enzymes with different downstream consequences. This compound selectively inhibits SETD2, the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3), a mark generally associated with active transcription and genomic stability.[1] In contrast, EZH2 inhibitors target the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of gene silencing. This fundamental difference in their molecular targets underpins their unique therapeutic hypotheses and preclinical activity profiles.
Quantitative Data Comparison
The following tables summarize the preclinical efficacy of this compound and key EZH2 inhibitors in DLBCL and Multiple Myeloma models.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Inhibitor | Target | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | SETD2 | Multiple Myeloma (t(4;14)) | Median of cell lines | 0.24 | [2][3] |
| Multiple Myeloma (non-t(4;14)) | Median of cell lines | 1.2 | [2][3] | ||
| DLBCL | Range of cell lines | 0.023 - >10 | [3][4] | ||
| Tazemetostat | EZH2 | DLBCL (EZH2 mutant) | Range of cell lines | <0.001 - 7.6 (more sensitive) | [5] |
| DLBCL (EZH2 wild-type) | Range of cell lines | <0.001 - 7.6 | [5] | ||
| Valemetostat | EZH1/EZH2 | Hematological Malignancies | 4 cell lines | Not specified, but showed 5.2 to ~200-fold greater sensitivity than an EZH2-selective inhibitor | [6] |
| GSK126 | EZH2 | Multiple Myeloma | 6 cell lines | 12.6 - 17.4 | [7] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Inhibitor | Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| This compound | Multiple Myeloma (t(4;14)) | KMS-11 | 30 mg/kg, p.o., BID | 91% TGI, robust tumor regressions | [3][8] |
| Multiple Myeloma (non-t(4;14)) | RPMI-8226, MM.1S | Not specified | >75% TGI | [3] | |
| DLBCL | TMD8, KARPAS422 | Not specified | >75% TGI | [3] | |
| DLBCL | WSU-DLCL2, SU-DHL-10 | Not specified | >50% TGI | [3] | |
| Tazemetostat | Chordoma (PBRM1-mutant) | PDX model | Not specified | 71.5% optimal TGI, 100% ORR | [9] |
| DLBCL (EZH2 wild-type) | Toledo, SU-DHL-5, OCI-LY19 | 125 or 500 mg/kg, p.o., BID | Significant dose-dependent tumor growth delay | [5] | |
| Valemetostat | DLBCL | Tumor xenograft model | 100 mg/kg, p.o., daily | Almost complete tumor regression | [6] |
| GSK126 | Multiple Myeloma | RPMI8226 | Not specified | Confirmed in vivo anti-tumor effect | [7] |
Signaling Pathways and Mechanisms of Action
The distinct enzymatic targets of this compound and EZH2 inhibitors lead to different downstream effects on gene regulation and cellular processes.
Experimental Workflows
The following diagrams illustrate the general workflows for key preclinical assays used to evaluate these inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. "Development of New Diffuse Large B Cell Lymphoma Mouse Models." by Syed Hassan Mehdi, Ying-Zhi Xu et al. [mouseion.jax.org]
- 4. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 8. ashpublications.org [ashpublications.org]
- 9. promega.com [promega.com]
A Comparative Guide to Validating the On-Target Effects of EZM0414: A Focus on CRISPR-Cas9-Based Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of EZM0414, a selective inhibitor of the histone methyltransferase SETD2. A primary focus is placed on the application of CRISPR-Cas9 technology, with a comparative analysis against established biochemical and biophysical methods.
Introduction to this compound and the Imperative of On-Target Validation
This compound is an orally bioavailable small molecule that potently and selectively inhibits SETD2, the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2][3] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[4] Dysregulation of SETD2 activity has been implicated in the pathogenesis of certain cancers, including multiple myeloma and diffuse large B-cell lymphoma, making it a compelling therapeutic target.[1][3][5]
The therapeutic efficacy of a targeted inhibitor like this compound is contingent on its precise interaction with its intended target, SETD2. Therefore, rigorous on-target validation is a cornerstone of preclinical and clinical development. Such validation confirms that the observed biological effects of the compound are a direct consequence of its interaction with the intended target, thereby minimizing the risk of off-target effects and ensuring a clear understanding of the mechanism of action.
CRISPR-Cas9-Mediated Target Validation: A Genetic Approach
CRISPR-Cas9 technology offers a powerful genetic approach to validate the on-target effects of a small molecule inhibitor. By generating a knockout of the target protein, researchers can assess whether the genetic ablation of the target phenocopies the pharmacological effects of the inhibitor. A convergence of the phenotypic outcomes between genetic knockout and small-molecule inhibition provides strong evidence for on-target activity.
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a constitutive exon of the SETD2 gene. It is recommended to design multiple gRNAs to ensure efficient knockout. These gRNAs are then cloned into a suitable Cas9 expression vector, which may also contain a fluorescent marker for selection.
-
Cell Line Transfection: Transfect the target cell line (e.g., a multiple myeloma cell line) with the SETD2-targeting CRISPR-Cas9 plasmids. A control group should be transfected with a non-targeting gRNA.
-
Clonal Selection and Expansion: After transfection, single cells are sorted into individual wells of a 96-well plate to generate clonal populations. These clones are then expanded.
-
Knockout Validation: Validate the successful knockout of the SETD2 gene at the genomic, transcript, and protein levels.
-
Genomic DNA Sequencing: PCR amplify the targeted region of the SETD2 gene from genomic DNA and perform Sanger sequencing to identify indel mutations.
-
RT-qPCR: Quantify SETD2 mRNA levels to confirm transcriptional disruption.
-
Western Blotting: Use an antibody specific to SETD2 to confirm the absence of the protein. Additionally, assess the level of H3K36me3 to confirm the loss of SETD2's methyltransferase activity.
-
-
Phenotypic Analysis: Compare the phenotype of the SETD2 knockout clones with wild-type cells treated with this compound. Phenotypic assays can include cell proliferation assays, apoptosis assays, and cell cycle analysis. A similar phenotypic response between the knockout cells and the this compound-treated wild-type cells validates the on-target effect of the inhibitor.
Caption: Workflow for CRISPR-Cas9 mediated validation of this compound.
Comparison with Alternative On-Target Validation Methods
While CRISPR-Cas9 provides a robust genetic validation of on-target effects, several orthogonal biochemical and biophysical methods are essential for a comprehensive assessment.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Genetic ablation of the target protein to mimic pharmacological inhibition. | Provides strong genetic evidence for on-target effects in a cellular context. | Can be time-consuming to generate and validate knockout cell lines. Potential for off-target genetic modifications. |
| Biochemical Assays | In vitro measurement of SETD2 enzymatic activity in the presence of varying concentrations of this compound. | Directly measures the inhibitory effect on the purified enzyme. Allows for determination of IC50 values. | Lacks the complexity of a cellular environment. Does not account for cell permeability or metabolism. |
| Western Blotting | Detection of the downstream marker of SETD2 activity (H3K36me3) in cells treated with this compound. | Provides a direct readout of on-target activity within the cell. Relatively straightforward and widely accessible. | Semi-quantitative. Does not confirm direct binding to the target. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[4][5][6][7] | Confirms direct target engagement in a physiological context.[4][5][6][7] | Can be technically challenging and requires specific antibodies for detection. |
| Surface Plasmon Resonance (SPR) | An in vitro biophysical technique that measures the binding affinity and kinetics between a ligand and a purified protein.[8] | Provides quantitative data on binding affinity (KD).[8] | Requires purified protein and specialized equipment. Does not reflect the cellular environment. |
Experimental Data Summary
| Parameter | This compound | Reference |
| SETD2 Biochemical IC50 | 18 nM | [5][9] |
| Cellular H3K36me3 IC50 | 34 nM | [5][9] |
| t(4;14) MM Cell Line Proliferation IC50 | 0.24 µM (median) | [1] |
| DLBCL Cell Line Proliferation IC50 | 0.023 µM to >10 µM | [1] |
Signaling Pathway
The primary on-target effect of this compound is the inhibition of SETD2, leading to a reduction in H3K36me3 levels. This epigenetic mark is associated with active gene transcription.
Caption: this compound inhibits SETD2, reducing H3K36 trimethylation.
Conclusion
Validating the on-target effects of this compound is critical for its development as a therapeutic agent. CRISPR-Cas9-mediated target knockout provides unequivocal genetic evidence of on-target activity by phenocopying the effects of the inhibitor. However, a multi-pronged approach that incorporates biochemical and biophysical methods such as enzymatic assays, Western blotting for the H3K36me3 mark, CETSA, and SPR is essential for a comprehensive validation package. This integrated strategy provides a high degree of confidence that the biological activity of this compound is directly attributable to its inhibition of SETD2.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Assessing the Therapeutic Window of EZM0414 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of SETD2, is a promising new agent in the landscape of targeted cancer therapies. This guide provides a comprehensive comparison of this compound with current standard-of-care (SOC) and emerging therapies for relapsed/refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). The focus is on the therapeutic window of this compound, particularly in combination regimens, supported by available preclinical data and detailed experimental methodologies.
Mechanism of Action of this compound
This compound selectively inhibits the enzymatic activity of SETD2, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2][3] This epigenetic modification plays a crucial role in transcriptional regulation, RNA splicing, and DNA damage repair.[4][5] In certain hematologic malignancies, such as t(4;14) multiple myeloma and DLBCL, dysregulation of histone methylation is a key oncogenic driver.[3][6] By inhibiting SETD2, this compound aims to reverse these aberrant epigenetic changes, leading to anti-tumor effects.[3][5]
Preclinical Efficacy and Therapeutic Window of this compound Monotherapy
Preclinical studies have demonstrated the anti-proliferative effects of this compound in various MM and DLBCL cell lines. Notably, t(4;14) MM cell lines show higher sensitivity to this compound.[5] In vivo studies using xenograft models have also shown significant tumor growth inhibition and even regression at well-tolerated doses.[2][5][7]
| This compound Monotherapy Preclinical Data | |
| Parameter | Result |
| Biochemical IC50 (SETD2) | 18 nM[2] |
| Cellular IC50 (SETD2) | 34 nM[2] |
| MM Cell Line IC50 (t(4;14)) | Median: 0.24 µM[5] |
| MM Cell Line IC50 (non-t(4;14)) | Median: 1.2 µM[5] |
| DLBCL Cell Line IC50 | 0.023 µM to >10 µM[5] |
| In Vivo Efficacy (KMS-11 Xenograft) | 60% and 91% tumor growth reduction at 15 and 30 mg/kg BID, respectively[7] |
| Tolerability | Well-tolerated at 15 and 30 mg/kg BID in mice[2][7] |
This compound in Combination Therapies: A Promising Horizon
In vitro studies have indicated that this compound acts synergistically with standard-of-care and emerging therapies for MM and DLBCL.[3][4][5][8] This suggests that combination approaches could enhance anti-tumor activity and potentially allow for lower, better-tolerated doses of each agent, thereby widening the therapeutic window. However, specific quantitative synergy data and preclinical in vivo toxicology data for this compound combinations are not yet publicly available. The ongoing SET-101 Phase 1/1b clinical trial (NCT05121103) is currently evaluating the safety and efficacy of this compound as a monotherapy, with dose escalation cohorts ranging from 75 mg to 900 mg.[9][10] Data from this trial will be crucial in determining the maximum tolerated dose (MTD) and recommended Phase 2 dose, which will inform future combination studies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 4. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting [businesswire.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
Safety Operating Guide
Navigating the Disposal of EZM0414: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of the investigational SETD2 inhibitor, EZM0414, tailored for research scientists and drug development professionals.
The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental compliance. For investigational compounds like this compound, a potent and selective inhibitor of the histone methyltransferase SETD2, clear and conservative disposal procedures are critical.[1][2] While some supplier safety data sheets (SDS) may classify this compound as non-hazardous, its development as a potential antineoplastic agent for malignancies such as diffuse large B-cell lymphoma and multiple myeloma warrants a cautious approach to its handling and disposal.[3][4][5] Therefore, it is prudent to manage all this compound waste streams as hazardous chemical waste.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound in various forms encountered during research activities. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, will foster a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Conduct all handling and initial disposal steps within a certified chemical fume hood to prevent inhalation of powders or aerosols.
-
Spill Response: In the event of a spill, absorb the material with an inert binder (e.g., diatomite, vermiculite), decontaminate surfaces with alcohol, and collect all contaminated materials for disposal as hazardous chemical waste.
Step-by-Step Disposal Procedures
The correct disposal route for this compound depends on its physical state and what it has been in contact with. Never dispose of this compound or its containers in the regular trash or down the drain.
-
Containerization: Collect pure, unused, or expired solid this compound in its original container or a new, clearly labeled, and sealable container appropriate for solid chemical waste.
-
Labeling: Affix a completed hazardous waste label from your institution's EHS department to the container. The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.
-
Aqueous and Solvent-Based Solutions: Collect all solutions containing this compound (e.g., in DMSO, cell culture media, or buffers) in a dedicated, sealed, and leak-proof liquid waste container.[6][7]
-
Container Compatibility: Ensure the waste container is chemically compatible with the solvent used. For instance, use a high-density polyethylene (HDPE) container for most organic solvents and aqueous solutions.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," listing all chemical constituents with their approximate concentrations (e.g., "this compound in DMSO, ~10 mM").
-
Capacity: Do not fill the container beyond 90% of its capacity to prevent spills and allow for vapor expansion.
-
Storage: Store the sealed container in secondary containment within the designated SAA.
-
Non-Sharps Solid Waste: Items such as gloves, pipette tips, absorbent pads, and tubes contaminated with this compound should be collected in a designated, sealed plastic bag or container.[6] This container must be labeled as "Hazardous Waste" with the name of the contaminating chemical.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste. Do not dispose of these in a standard biohazardous sharps container.
-
Storage: Store these containers in the SAA for pickup by EHS.
-
Initial Rinse: The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.[8]
-
Subsequent Rinses: For containers that held highly toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.[8]
-
Final Disposal: After thorough rinsing and air-drying, deface or remove the original label. The container can then typically be disposed of as regular solid waste, but confirm this with your institution's EHS guidelines.
Quantitative Data Summary for this compound Disposal
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Solid this compound | Sealed, chemically compatible container | "Hazardous Waste," "this compound," quantity, date | Collection by EHS from Satellite Accumulation Area |
| Liquid this compound Solutions | Leak-proof, compatible solvent waste container | "Hazardous Waste," all constituents and concentrations | Collection by EHS from Satellite Accumulation Area |
| Contaminated Labware | Sealed bag or puncture-resistant sharps container | "Hazardous Waste," "this compound Contaminated Debris" | Collection by EHS from Satellite Accumulation Area |
| Empty Containers | N/A | Original label must be defaced | First rinse collected as hazardous liquid waste; dispose of container per institutional policy |
Experimental Protocol Context: Signaling Pathway and Workflow
This compound is an inhibitor of SETD2, a histone methyltransferase that plays a crucial role in transcriptional regulation and DNA repair. By inhibiting SETD2, this compound can modulate gene expression and induce apoptosis in cancer cells, which forms the basis of its investigation as an antineoplastic agent. The disposal procedures outlined are designed to safely manage waste generated from experiments involving this mechanism of action.
This compound Waste Disposal Workflow
Caption: Waste segregation and disposal workflow for this compound.
By implementing these conservative and detailed disposal procedures, laboratories can effectively manage the risks associated with handling the investigational drug this compound, ensuring a safe environment for researchers and compliance with regulatory standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. onclive.com [onclive.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling and Disposal of EZM0414: A Comprehensive Guide for Researchers
For researchers and drug development professionals, ensuring laboratory safety and proper handling of investigational compounds is paramount. This document provides essential, immediate safety and logistical information for the potent and selective SETD2 inhibitor, EZM0414, including operational and disposal plans, to foster a secure and efficient research environment.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound TFA (a common salt form) indicates it is not classified as a hazardous substance, its mechanism of action as a SETD2 inhibitor with potential antineoplastic activity necessitates a cautious approach.[1][2] Adherence to standard laboratory safety protocols is crucial, with the following personal protective equipment (PPE) and handling procedures being mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear double chemotherapy gloves for maximum protection.[3] |
| Eye/Face Protection | Safety Glasses/Goggles | Use safety glasses with side shields or chemical safety goggles. |
| Face Shield | A face shield should be worn in addition to goggles when there is a splash hazard. | |
| Skin and Body Protection | Laboratory Coat | A buttoned lab coat is required. |
| Protective Clothing | Consider disposable gowns or sleeves for added protection during extensive handling. | |
| Respiratory Protection | Fume Hood/Ventilation | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or other approved ventilated enclosure to avoid inhalation of dust or aerosols.[1] |
Engineering Controls and Work Practices
Proper laboratory setup and practices are critical for minimizing exposure risk.
| Control/Practice | Description |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood.[1] |
| Eyewash and Safety Shower | Ensure an eyewash station and safety shower are readily accessible.[1] |
| Avoidance of Contamination | Avoid contact with skin, eyes, and clothing. Do not breathe dust or solution aerosols.[1] |
| Hygiene | Wash hands thoroughly after handling. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
Spills and Environmental Precautions
Accidental spills must be handled promptly and safely to prevent exposure and environmental contamination.
| Spill Management | Procedure |
| Personal Protection | Wear full personal protective equipment as outlined above.[1] |
| Containment | For small spills, absorb with an inert material (e.g., sand, vermiculite). For larger spills, dike the area to prevent spreading. |
| Cleanup | Carefully sweep up solid spills to avoid generating dust. For liquid spills, use an absorbent material. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1] |
| Decontamination | Clean the spill area with a suitable detergent and water. |
| Environmental Protection | Prevent spilled material from entering drains or waterways.[1] |
Storage and Disposal Plan
Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring environmental safety.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store the solid compound at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months), protected from moisture and light. |
| Container | Keep the container tightly sealed.[1] |
| Solutions | Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. |
Disposal Plan
As this compound has antineoplastic properties, all waste generated should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a designated, labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cellular Proliferation Assay
This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium.
-
Treatment: After allowing the cells to adhere overnight, add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or MTT, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot for H3K36me3 Levels
This protocol outlines the steps to assess the on-target effect of this compound by measuring the levels of histone H3 trimethylation at lysine 36 (H3K36me3).
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 24-72 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me3 and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K36me3 normalized to the loading control.
SETD2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of SETD2 in histone methylation and the mechanism of inhibition by this compound, which leads to downstream effects on gene transcription and cellular processes.
Caption: Inhibition of SETD2 by this compound blocks H3K36 trimethylation and downstream pathways.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
